Boc-Glu(OMe)-OMe
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-8(10(15)18-5)6-7-9(14)17-4/h8H,6-7H2,1-5H3,(H,13,16)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSPKWUAZQIIGZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370416 | |
| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59279-60-6 | |
| Record name | 1,5-Dimethyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59279-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone in the field of peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield. Despite the rise of alternative strategies, the Boc group remains a powerful and relevant tool, especially for the synthesis of long or challenging peptide sequences. This technical guide provides a comprehensive overview of the Boc protecting group's role, the underlying chemistry of the Boc-SPPS strategy, detailed experimental protocols, and a discussion of its advantages and limitations.
Core Principles of the Boc Protection Strategy
The Boc protection strategy is centered on the acid-labile nature of the tert-butyloxycarbonyl group for the temporary protection of the α-amino group of amino acids. In this approach, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are stable to the conditions used for Boc removal but are cleaved under stronger acidic conditions. This difference in lability allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation.
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting N-Boc-amino acid is stable under neutral and basic conditions, making it compatible with the coupling reactions in SPPS.
The removal of the Boc group, or deprotection, is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). This step regenerates the free amino group on the growing peptide chain, preparing it for the coupling of the next Boc-protected amino acid.
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc-SPPS cycle is a repetitive process involving several key steps to sequentially add amino acids to a growing peptide chain anchored to a solid support (resin).
A typical Boc-SPPS cycle can be visualized as follows:
Caption: The iterative workflow of a single cycle in Boc-Solid Phase Peptide Synthesis.
The fundamental steps in each cycle are:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM.[1] This exposes the free α-amino group.
-
Neutralization: The resulting ammonium salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), in a suitable solvent.[2]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[1]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Data Presentation: Quantitative Parameters in Boc-SPPS
The efficiency and success of Boc-SPPS depend on carefully controlled reaction conditions. The following tables summarize key quantitative data for the various stages of the synthesis.
| Table 1: Reagents and Conditions for Boc-SPPS Cycles | |
| Step | Reagent(s) |
| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) |
| Neutralization | Diisopropylethylamine (DIEA) in DCM or DMF |
| Coupling (Carbodiimide) | Boc-Amino Acid, DCC/DIC, HOBt |
| Coupling (Uronium/Aminium) | Boc-Amino Acid, HBTU/HATU, DIEA |
| Table 2: Common Side-Chain Protecting Groups in Boc-SPPS | | | :--- | :--- | :--- | | Amino Acid | Side-Chain Protecting Group | Cleavage Condition | | Arg | Tosyl (Tos) | HF, TFMSA | | Asp, Glu | Benzyl (Bzl) | HF, TFMSA | | Cys | 4-Methylbenzyl (Meb) | HF, TFMSA | | His | Dinitrophenyl (Dnp), Benzyloxymethyl (Bom) | Thiophenol (for Dnp), HF, TFMSA | | Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF, TFMSA | | Ser, Thr | Benzyl (Bzl) | HF, TFMSA | | Trp | Formyl (For) | Piperidine or HF | | Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z), Benzyl (Bzl) | HF, TFMSA |
| Table 3: Final Cleavage Cocktails for Boc-SPPS | | | :--- | :--- | :--- | | Cleavage Reagent | Typical Composition | Target Residues/Conditions | | Hydrofluoric Acid (HF) | HF, Anisole (scavenger) | Standard cleavage for most peptides. | | "Low-High" HF | Step 1: Low HF/DMS; Step 2: High HF | For peptides with sensitive residues to minimize side reactions.[3] | | TFMSA/TFA | TFMSA, TFA, Thioanisole | Alternative to HF, requires careful optimization of time and temperature.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in Boc-SPPS.
Boc Protection of an Amino Acid
This protocol describes the general procedure for the introduction of the Boc protecting group onto the α-amino group of an amino acid.
Materials:
-
Amino Acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
5% Citric acid solution
-
Sodium sulfate or Magnesium sulfate
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Add a base such as triethylamine (1.5 equivalents) or adjust the pH to 10-11 with NaOH.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours or until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Boc₂O and byproducts.
-
Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.
-
Extract the Boc-protected amino acid with ethyl acetate (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the product.
Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition in a manual Boc-SPPS workflow.
Materials:
-
Boc-protected amino acid
-
Peptide synthesis resin with a free amino group
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling (using DIC/HOBt):
-
In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents relative to resin loading) and HOBt (2-4 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (2-4 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours.
-
-
Monitoring Coupling Completion:
-
Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[6]
-
If the test is positive, the coupling step can be repeated (double coupling).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.
-
Final Cleavage from the Resin (HF Cleavage)
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride. Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Acetic acid or other suitable solvent for peptide dissolution
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add the appropriate scavengers (e.g., anisole, 1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Isolate the crude peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., dilute acetic acid) and lyophilize.
Logical Relationships and Workflows
The decision-making process and chemical transformations in Boc-SPPS can be represented through diagrams.
Caption: Chemical transformations for the introduction and removal of the Boc protecting group.
Caption: A logical workflow for addressing incomplete coupling reactions in Boc-SPPS.
Conclusion
The Boc protecting group, a veteran in the field of peptide synthesis, continues to be a valuable and robust strategy. Its advantages in synthesizing long or aggregation-prone sequences, coupled with the extensive knowledge base surrounding its application, ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and careful execution of the experimental protocols are paramount for the successful application of the Boc-SPPS methodology, enabling the efficient and high-quality synthesis of complex peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Technical Guide to N-α-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-α-Boc-L-glutamic acid dimethyl ester, a key building block in synthetic peptide chemistry. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.
Core Chemical Properties
N-α-Boc-L-glutamic acid dimethyl ester, systematically named dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, is a derivative of the amino acid L-glutamic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and methyl esters on both the α- and γ-carboxylic acids makes it a valuable intermediate in solid-phase and solution-phase peptide synthesis.[] The Boc group provides temporary protection of the amine functionality, which can be selectively removed under acidic conditions to allow for peptide bond formation.[]
The physical and chemical properties of Boc-Glu(OMe)-OMe are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 59279-60-6 | [2] |
| Molecular Formula | C12H21NO6 | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 45 °C | [3] |
| Flash Point | 178.1 ± 25.1 °C | [3] |
| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [2] |
Synthesis of this compound: An Experimental Protocol
The following protocol describes a representative synthesis of N-α-Boc-L-glutamic acid dimethyl ester. This method involves the protection of the amino group of L-glutamic acid dimethyl ester hydrochloride using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
L-glutamic acid dimethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve L-glutamic acid dimethyl ester hydrochloride in dichloromethane.
-
Basification: Cool the solution in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salt and create a basic environment.
-
Boc Protection: While stirring, add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up:
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude N-α-Boc-L-glutamic acid dimethyl ester can be purified by column chromatography on silica gel if necessary to achieve high purity.[4]
Figure 1. Synthetic workflow for this compound.
Reactivity and Stability in Peptide Synthesis
This compound is a stable compound under standard storage conditions and is compatible with the basic conditions often used in peptide coupling reactions.[] The key reactive feature of this molecule in the context of peptide synthesis is the acid-labile nature of the Boc protecting group.
The tert-butyloxycarbonyl (Boc) group is stable to a wide range of reagents but can be efficiently removed with moderately strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[][5] This selective deprotection exposes the free α-amino group, which can then participate in a subsequent peptide bond formation with the activated carboxyl group of another amino acid derivative. The methyl esters on the side chain and the C-terminus are generally stable to the acidic conditions used for Boc deprotection but can be hydrolyzed under basic conditions.
Figure 2. Boc deprotection of this compound.
Conclusion
N-α-Boc-L-glutamic acid dimethyl ester is a versatile and valuable reagent for the synthesis of peptides and other complex organic molecules. Its well-defined chemical properties, straightforward synthesis, and predictable reactivity make it an essential tool for researchers in the life sciences and beyond. The information provided in this guide serves as a foundational resource for the effective application of this compound in research and development.
References
Synthesis of Boc-L-glutamic Acid 5-Methyl Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis of Boc-L-glutamic acid 5-methyl ester, a key building block in peptide synthesis and drug discovery. The document details two primary synthetic strategies, complete with experimental protocols and quantitative data. A relevant neuroprotective signaling pathway involving glutamate analogs is also illustrated to provide context for the application of such compounds.
Introduction
Boc-L-glutamic acid 5-methyl ester, also known as (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of the amino acid L-glutamic acid. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester at the gamma-carboxyl position makes it a valuable intermediate in the synthesis of complex peptides and pharmacologically active molecules. Notably, glutamate analogs are investigated for their neuroprotective properties in the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
Synthetic Strategies
Two principal synthetic routes are commonly employed for the preparation of Boc-L-glutamic acid 5-methyl ester.
-
Strategy A: Esterification of L-Glutamic Acid followed by Boc Protection. This approach first involves the selective esterification of the gamma-carboxyl group of L-glutamic acid to yield L-glutamic acid 5-methyl ester, which is subsequently protected at the amino group using di-tert-butyl dicarbonate (Boc)₂O.
-
Strategy B: Boc Protection of L-Glutamic Acid followed by Selective Esterification. In this alternative route, L-glutamic acid is first protected with a Boc group to form Boc-L-glutamic acid. The subsequent challenge lies in the selective esterification of the gamma-carboxyl group over the alpha-carboxyl group.
The following sections provide detailed protocols and data for both strategies.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the key steps of each synthetic strategy.
Strategy A: Esterification followed by Boc Protection
| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of L-Glutamic acid 5-methyl ester | L-Glutamic acid, Methanol, H₂SO₄ | Methanol | 65 | >98 | [1] |
| 2 | Boc Protection | L-Glutamic acid 5-methyl ester, (Boc)₂O, NaHCO₃ | THF/Water | High | - | General Procedure |
Strategy B: Boc Protection followed by Selective Esterification
| Step | Reaction | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of Boc-L-glutamic acid | L-Glutamic acid, (Boc)₂O, NaOH | THF/Water | 93 | - | [2] |
| 2 | Selective γ-methylation | Boc-L-glutamic acid, Methanol, Catalyst | - | - | - | Method Dependent |
Experimental Protocols
Strategy A: Esterification followed by Boc Protection
Step 1: Synthesis of L-Glutamic Acid 5-Methyl Ester [1]
Materials:
-
L-Glutamic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Barium Hydroxide (Ba(OH)₂)
Procedure:
-
Suspend L-glutamic acid in anhydrous methanol.
-
Add an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid.
-
Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).
-
Stir the reaction mixture at 30°C for 1 hour.
-
Neutralize the catalytic H₂SO₄ with Ba(OH)₂.
-
Distill off the methanol to obtain an oily residue.
-
Dissolve the residue in water and add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate as BaSO₄.
-
Filter off the BaSO₄ precipitate and wash the filter cake with water.
-
Concentrate the filtrate under reduced pressure to induce crystallization.
-
Recrystallize the product from methanol to obtain L-glutamic acid 5-methyl ester.
Step 2: Synthesis of Boc-L-glutamic acid 5-methyl ester (General Procedure)
Materials:
-
L-Glutamic acid 5-methyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve L-glutamic acid 5-methyl ester in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0°C.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature for 10 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Boc-L-glutamic acid 5-methyl ester.
Strategy B: Boc Protection followed by Selective Esterification
Step 1: Synthesis of Boc-L-glutamic acid [2]
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask, dissolve L-glutamic acid and di-tert-butyl dicarbonate in a 1:1 mixture of THF and water containing NaOH.
-
Stir the reaction mixture at room temperature for 32 hours, maintaining a pH of 8-9 by adding 1M NaOH as needed.
-
After the reaction is complete, dilute the mixture with water and remove the THF under reduced pressure.
-
Wash the aqueous layer with petroleum ether.
-
Adjust the pH of the aqueous layer to 2 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the ethyl acetate extracts, wash sequentially with 1M hydrochloric acid, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain Boc-L-glutamic acid.
Step 2: Selective γ-Methylation of Boc-L-glutamic acid
The selective esterification of the γ-carboxyl group of Boc-L-glutamic acid can be challenging. One potential approach is based on the selective esterification of L-glutamic acid using a metal catalyst, which could be adapted for the Boc-protected substrate.
Conceptual Protocol (based on selective benzylation[3]):
-
Dissolve Boc-L-glutamic acid in methanol.
-
Add a catalytic amount of a Lewis acid (e.g., CuCl₂).
-
Reflux the reaction mixture and monitor the progress by TLC.
-
Upon completion, remove the catalyst and solvent.
-
Purify the product by column chromatography.
Note: This is a conceptual protocol and requires optimization for the specific substrate and desired product.
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and a relevant biological pathway.
References
Solubility Profile of Boc-Glu(OMe)-OMe: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe), a key building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound is a protected amino acid derivative widely used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl esters on the carboxylic acid groups enhance its stability and modulate its reactivity, making it a versatile reagent.[1][2] Understanding the solubility of this compound in various organic solvents is critical for its effective use in reaction setup, purification, and formulation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related precursor, Boc-Glu(OMe)-OH, is presented below.
| Property | This compound | Boc-Glu(OMe)-OH |
| Synonyms | N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, Boc-L-Glu(OMe)-OMe | N-α-Boc-L-glutamic acid γ-methyl ester |
| CAS Number | 59279-60-6[3] | 45214-91-3[4] |
| Molecular Formula | C12H21NO6[3] | C11H19NO6[4] |
| Molecular Weight | 275.30 g/mol [3] | 261.27 g/mol [4] |
| Appearance | Solid, White to off-white[3] | White to off-white solid[4] |
| Melting Point | 45 °C[5] | 74-77 °C[6] |
Solubility Data
The solubility of Boc-protected amino acids is influenced by the polarity of the solvent.[7] Generally, these compounds exhibit good solubility in polar aprotic solvents.[7] The following table summarizes the available quantitative and qualitative solubility data for this compound and the related compound Boc-Glu(OMe)-OH in various organic solvents.
| Solvent | Compound | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL (363.24 mM) | Requires sonication for dissolution. It is recommended to use newly opened DMSO as the solvent is hygroscopic, which can impact solubility.[3] |
| Methanol | Boc-Glu(OMe)-OH | Soluble | [4] |
| Dichloromethane | Boc-Glu(OMe)-OH | Soluble | [4] |
| Chloroform | Boc-Glu(OMe)-OH | Sparingly Soluble | [8] |
Note: The structural difference between this compound and Boc-Glu(OMe)-OH (a free carboxylic acid versus a methyl ester) will influence their respective solubilities.
Experimental Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method
The following is a generalized protocol for determining the equilibrium solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.[7]
4.1. Materials
-
This compound
-
Selected organic solvent (e.g., methanol, acetonitrile, ethyl acetate)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.[7]
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium (e.g., 24-48 hours). The time required for equilibration should be determined empirically.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.[7]
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Analyze the diluted sample of the saturated solution using the same HPLC method.
-
Determine the concentration of this compound in the diluted sample by using the calibration curve.[7]
-
Calculate the original solubility in the solvent by taking the dilution factor into account.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended that researchers perform their own solubility studies under their specific experimental conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS#:59279-60-6 | Chemsrc [chemsrc.com]
- 6. BOC-GLU(OME)-OH | 45214-91-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
The Methyl Ester (OMe): A Comprehensive Technical Guide to a Cornerstone Protecting Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methyl ester (OMe) is a fundamental and widely utilized protecting group for carboxylic acids in organic synthesis. Its prevalence stems from its ease of formation, general stability under a range of reaction conditions, and the numerous methods available for its selective removal. This technical guide provides an in-depth analysis of the function and application of the methyl ester protecting group, with a focus on its role in complex molecular synthesis and drug development. Detailed experimental protocols for key protection and deprotection reactions are presented, alongside a quantitative comparison of various methodologies. Furthermore, this guide illustrates the strategic application of the methyl ester in multi-step synthetic workflows, including solid-phase peptide synthesis and the preparation of O-glycosyl amino acid building blocks, through detailed diagrams.
Introduction: The Role of the Methyl Ester Protecting Group
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is paramount to achieving the desired molecular architecture.[1] Carboxylic acids, with their acidic proton and nucleophilic carbonyl oxygen, often require protection to prevent unwanted side reactions during transformations elsewhere in the molecule.[2] The methyl ester (OMe) group serves as a robust and reliable protecting group for carboxylic acids, temporarily converting the acidic and nucleophilic carboxyl group into a less reactive ester functionality.[3]
The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups within the molecule.[4] The methyl ester fulfills these criteria to a large extent, making it a workhorse in the synthesis of complex natural products, pharmaceuticals, and other fine chemicals.
Protection of Carboxylic Acids as Methyl Esters
The conversion of a carboxylic acid to its corresponding methyl ester can be accomplished through several reliable methods. The choice of method often depends on the substrate's sensitivity to acidic or basic conditions and the scale of the reaction.
Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method that involves the acid-catalyzed reaction of a carboxylic acid with an excess of methanol.[5] The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is typically used as both the reactant and the solvent.[6] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids like boron trifluoride (BF₃).[5][7]
Experimental Protocol: Fischer Esterification of Benzoic Acid [7]
-
Reagents:
-
Benzoic acid (610 mg, 5.0 mmol)
-
Methanol (25 mL)
-
Concentrated Sulfuric Acid (0.1 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve benzoic acid in methanol in a round-bottom flask.
-
Slowly and cautiously add concentrated sulfuric acid to the stirred solution.
-
Heat the reaction mixture to 65°C and stir until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (50 mL).
-
Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with a saturated solution of NaCl.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford methyl benzoate.
-
Esterification using Diazomethane and its Analogs
Diazomethane (CH₂N₂) and its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are highly efficient reagents for the methylation of carboxylic acids.[8][9] The reaction with diazomethane is rapid, proceeds under mild conditions, and often results in near-quantitative yields with the only byproduct being nitrogen gas.[10][11] However, diazomethane is toxic and potentially explosive, requiring special handling precautions.[11] TMS-diazomethane is a commercially available and safer alternative that also provides high yields of methyl esters.
Experimental Protocol: Methyl Esterification using TMS-Diazomethane
-
Reagents:
-
Boc-D-Ser(Bzl)-OH (596 mg, 2.02 mmol)
-
TMS-diazomethane (0.6 mol/L in hexane, 4.0 mL, 2.4 mmol)
-
Diethyl ether
-
Methanol
-
-
Procedure:
-
Prepare a solution of Boc-D-Ser(Bzl)-OH in a 7:2 mixture of diethyl ether and methanol (18 mL).
-
Cool the solution to 0°C with stirring.
-
Add the TMS-diazomethane solution dropwise over 5 minutes. Evolution of nitrogen gas will be observed.
-
Stir the mixture at 0°C for 2 hours.
-
Add an additional portion of TMS-diazomethane (0.4 mL, 0.24 mmol) and stir for another 3 hours.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the solution in vacuo to yield the desired methyl ester.
-
Deprotection of Methyl Esters
The regeneration of the carboxylic acid from its methyl ester is a critical step in a synthetic sequence. A variety of methods are available, allowing for deprotection under basic, acidic, or neutral conditions.
Basic Hydrolysis (Saponification)
Saponification, the hydrolysis of an ester under basic conditions, is one of the most common methods for cleaving methyl esters.[12] It is typically carried out using alkali metal hydroxides such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran (THF).[4][13] The reaction is irreversible as the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt.[14] Acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid.
Experimental Protocol: Saponification of Methyl Benzoate with NaOH [15]
-
Reagents:
-
Methyl benzoate (1.0 g, 7.3 mmol)
-
Sodium hydroxide (2.0 g, 50 mmol)
-
Water (20 mL)
-
Concentrated Hydrochloric Acid (12 M)
-
-
Procedure:
-
Combine methyl benzoate, sodium hydroxide, and water in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture at reflux for 45 minutes.
-
Cool the reaction mixture.
-
Pour the contents into a beaker and slowly acidify with concentrated HCl under a fume hood until the pH reaches 4. A white precipitate of benzoic acid will form.
-
Cool the beaker in an ice bath for 5 minutes.
-
Collect the solid benzoic acid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain the final product.
-
Deprotection under Neutral Conditions: Nucleophilic Cleavage
For substrates that are sensitive to both acidic and basic conditions, nucleophilic cleavage of the methyl ester provides a valuable alternative. Reagents such as lithium iodide (LiI) in a high-boiling solvent like pyridine or collidine can effectively cleave methyl esters.[16] The reaction proceeds via an SN2 mechanism where the iodide ion attacks the methyl group, displacing the carboxylate as the leaving group.[17]
Experimental Protocol: Deprotection of a Methyl Ester with Lithium Iodide [17]
-
Reagents:
-
Methyl ester substrate
-
Lithium iodide dihydrate (or anhydrous)
-
2,4,6-Collidine (solvent)
-
-
Procedure:
-
Combine the methyl ester and lithium iodide dihydrate in 2,4,6-collidine in a round-bottom flask under a nitrogen atmosphere.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Perform an appropriate aqueous workup to isolate the carboxylic acid product.
-
Enzymatic Hydrolysis
Enzymatic hydrolysis offers an exceptionally mild and often highly selective method for the deprotection of esters.[18] Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for this purpose.[19][20] These enzymes can operate under neutral pH and at or near room temperature, making them ideal for sensitive substrates.
Experimental Protocol: Enzymatic Hydrolysis of a Methyl Ester using Candida antarctica Lipase B (CALB) [19]
-
Reagents:
-
Methyl ester substrate (0.15–0.40 mmol)
-
n-Hexane (1 mL)
-
Methanol (100 µL)
-
Candida antarctica lipase B (1.5–12 mg)
-
Phosphate buffer (9 mL, 100 mM, pH 7.4)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
-
Procedure:
-
To a stirred solution of the substrate in n-hexane and methanol, add a solution of the enzyme in phosphate buffer.
-
Stir the reaction mixture at 37°C.
-
After the reaction is complete (monitored by TLC or HPLC), acidify the mixture to pH 6.
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Wash the combined organic layers with 5% NaHCO₃ solution (3 x 5 mL).
-
Acidify the aqueous layer to pH 6 and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the carboxylic acid.
-
Quantitative Data and Method Comparison
The choice of a protection or deprotection method is often guided by the desired yield, reaction conditions, and the compatibility with other functional groups in the molecule. The following tables summarize quantitative data for the discussed methods.
Table 1: Protection of Carboxylic Acids as Methyl Esters
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Fischer Esterification | H₂SO₄, MeOH | Methanol | 65 | Varies | 90 | [7] |
| Fischer Esterification | BF₃, MeOH | Methanol | Reflux | 1 h | 96 | [7] |
| Diazomethane | CH₂N₂ | Ether | RT | < 5 min | >95 | [10][11] |
| TMS-Diazomethane | (CH₃)₃SiCHN₂ | Ether/Methanol | 0 to RT | 5 h | 100 |
Table 2: Deprotection of Methyl Esters
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Basic Hydrolysis (NaOH) | NaOH, H₂O | Water | Reflux | 45 min | High | [15] |
| Basic Hydrolysis (LiOH) | LiOH, H₂O, THF | THF/Water | RT | Varies | 88 | [13] |
| Nucleophilic Cleavage | LiI | Collidine | Reflux | 6.5 h | 77 | [17] |
| Enzymatic Hydrolysis | Candida antarctica Lipase B | Phosphate Buffer/Hexane | 37 | < 10 min | Quantitative | [19] |
Spectroscopic Characterization of Methyl Esters
The formation and removal of the methyl ester protecting group can be readily monitored by standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 3: Spectroscopic Data for Methyl Esters
| Technique | Functional Group | Characteristic Signal | Reference(s) |
| ¹H NMR | Ester Methyl Protons (-COOCH₃) | Singlet, δ 3.6-3.8 ppm | [21][22] |
| ¹³C NMR | Ester Carbonyl Carbon (-C OOCH₃) | δ ~170 ppm | [5][23] |
| ¹³C NMR | Ester Methyl Carbon (-COOC H₃) | δ ~52 ppm | [5][23] |
| IR Spectroscopy | Carbonyl Stretch (C=O) | Strong absorption, 1750-1735 cm⁻¹ (aliphatic) | [9][24] |
| IR Spectroscopy | C-O Stretch | Two or more bands, 1300-1000 cm⁻¹ | [9][24] |
Strategic Application of the Methyl Ester Protecting Group
The utility of the methyl ester protecting group is best exemplified in the context of complex, multi-step syntheses where chemoselectivity is crucial.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the C-terminal carboxylic acid of the first amino acid is often protected as a methyl ester to prevent its participation in subsequent coupling reactions.[18][25] The following workflow illustrates the general strategy.
Synthesis of O-Glycosyl Amino Acid Building Blocks
The synthesis of complex glycopeptides often requires the use of orthogonal protecting groups.[6][26] The methyl ester can serve as a robust protecting group for the carboxylic acid of an amino acid while glycosylation reactions are performed on its side chain. It can then be selectively removed under conditions that do not affect other protecting groups on the sugar moiety.
Decision-Making Workflow for Protection and Deprotection
The selection of an appropriate protection and deprotection strategy is a critical step in planning a synthesis. The following diagram outlines a logical workflow for this decision-making process.
Conclusion
The methyl ester (OMe) protecting group remains an indispensable tool in the arsenal of the synthetic organic chemist. Its reliability, versatility, and the wealth of well-established methods for its introduction and removal make it a first-choice consideration for the protection of carboxylic acids in a wide array of synthetic endeavors. From the foundational Fischer esterification to the mild and selective enzymatic hydrolysis, the methodologies associated with the methyl ester cater to a broad spectrum of substrate sensitivities and synthetic complexities. As illustrated in the context of peptide and glycopeptide synthesis, the strategic implementation of the methyl ester is often a key element in the successful construction of complex and biologically significant molecules. This guide has provided a comprehensive overview of the core principles and practical applications of the methyl ester protecting group, intended to serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Ethyl acetate – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Ester - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]
- 6. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Saponification-Typical procedures - operachem [operachem.com]
- 14. youtube.com [youtube.com]
- 15. chegg.com [chegg.com]
- 16. Metal Iodide/Chloride Salts - Wordpress [reagents.acsgcipr.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. users.uoa.gr [users.uoa.gr]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. hmdb.ca [hmdb.ca]
- 24. orgchemboulder.com [orgchemboulder.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. researchgate.net [researchgate.net]
Technical Guide: Stability and Storage of Boc-Glu(OMe)-OMe
Introduction
N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester, commonly referred to as Boc-Glu(OMe)-OMe, is a protected amino acid derivative widely used in synthetic organic chemistry and drug development. Its primary application is as a building block in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the α-amino group, while the methyl esters protect the α- and γ-carboxylic acids. Understanding the stability profile and optimal storage conditions of this reagent is critical for ensuring its purity, reactivity, and the successful outcome of synthetic protocols.
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, supported by available data and chemical principles. It includes physicochemical properties, factors influencing degradation, and best practices for handling and storage.
Physicochemical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1,5-dimethyl ester | [2] |
| Synonyms | N-Boc-L-glutamic acid dimethyl ester, Boc-L-Glu(OMe)-OMe | [3] |
| CAS Number | 59279-60-6 | [1] |
| Molecular Formula | C₁₂H₂₁NO₆ | [1][4] |
| Molecular Weight | 275.30 g/mol | [1][5] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | 45 °C | [4] |
| Boiling Point | 370.9 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Methanol | [1] |
Stability Profile
The stability of this compound is influenced by temperature, pH, and the presence of strong reactive agents. The primary degradation pathways involve the hydrolysis of the two methyl ester groups and the acid-catalyzed cleavage of the Boc protecting group.
Thermal Stability
In its solid, crystalline form, this compound is stable for extended periods when stored at recommended low temperatures.[1][2] Patents describing its synthesis note that the final solid product is convenient for transportation and storage, implying good stability as a powder.[6] However, elevated temperatures can accelerate degradation, particularly in the presence of moisture or reactive impurities.
pH and Hydrolytic Stability
The molecule contains three functional groups susceptible to hydrolysis: two methyl esters and one N-Boc carbamate.
-
Ester Hydrolysis: The methyl esters are susceptible to hydrolysis under both acidic and, more rapidly, basic (saponification) conditions to yield the corresponding carboxylic acids. Basic hydrolysis at pH > 12 can be rapid.[7] Studies on related compounds show that ester hydrolysis is a primary degradation route in aqueous environments.[8]
-
Boc Group Stability: The Boc group is designed to be labile under acidic conditions. It is generally stable under neutral and basic conditions but can be cleaved by strong acids. For related Boc-protected amino esters, basic conditions (pH 10-11) are sometimes used to selectively hydrolyze esters without affecting the Boc group, particularly at low temperatures (0–5°C).[7]
Chemical Compatibility
The compound should be stored away from strong oxidizing agents.[9] Upon decomposition, it can release oxides of carbon and nitrogen.[9]
Stability in Solvents
Stock solutions of this compound are significantly less stable than the solid powder. For solutions in DMSO, shelf life decreases dramatically.[1][2] It is critical to use freshly opened, anhydrous DMSO, as the presence of water can facilitate hydrolysis.[1] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[1]
Storage Recommendations
To maintain the integrity and purity of this compound, adherence to proper storage conditions is essential. Recommendations vary slightly among suppliers but follow a consistent principle of low-temperature, dry storage.
| Form | Condition | Temperature | Duration | Reference(s) |
| Solid (Powder) | Long-term | -20°C | 3 years | [1][2] |
| Mid-term | 4°C (or 2-8°C) | 2 years | [1][2][4] | |
| Shipping | Room Temperature | Varies | [1] | |
| In Solvent (e.g., DMSO) | Long-term | -80°C | 6 months | [1][2] |
| Short-term | -20°C | 1 month | [1][2] |
Visualized Workflows and Degradation
Logical Workflow for Handling and Storage
The following diagram outlines a best-practice workflow for handling this compound from receipt to experimental use to maximize its stability and ensure reproducible results.
Caption: Best-practice workflow for handling and storing this compound.
Potential Degradation Pathways
This diagram illustrates the main hydrolytic degradation pathways for this compound, leading to the loss of the ester and Boc protecting groups.
Caption: Potential hydrolytic degradation pathways of this compound.
Experimental Protocol: Stability Assessment
Objective
To determine the purity of this compound over time when stored under defined conditions (e.g., specific solvent, temperature, and pH).
Materials and Equipment
-
This compound (solid)
-
Solvent for stock solution (e.g., HPLC-grade DMSO or Acetonitrile)
-
Aqueous buffer for stability study (e.g., PBS at pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology
-
Preparation of Stock Solution:
-
Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent.
-
-
Preparation of Stability Samples (Time T=0):
-
Dilute the stock solution with the aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL). This is the T=0 sample.
-
Immediately inject an aliquot onto the HPLC system to determine the initial purity.
-
-
Incubation:
-
Store the remaining stability sample solution in a sealed vial within a temperature-controlled environment set to the desired study temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours and weekly thereafter), withdraw an aliquot of the sample solution.
-
Analyze the aliquot by HPLC using the same method as the T=0 sample.
-
-
HPLC Method (Representative):
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B (linear gradient)
-
20-22 min: 90% B
-
22-23 min: 90% to 10% B
-
23-28 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
For each time point, calculate the peak area of the intact this compound.
-
Determine the percentage of remaining compound relative to the T=0 sample.
-
Identify and quantify any new peaks that appear, which correspond to degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life under the tested conditions.
-
Conclusion
This compound is a stable compound when stored as a solid under cold and dry conditions. The primary risks to its integrity are hydrolysis of its ester and Boc groups, which are accelerated by moisture, non-neutral pH, and elevated temperatures. Stock solutions are significantly less stable and require storage at ultra-low temperatures (-80°C) in single-use aliquots to ensure their utility in sensitive applications like peptide synthesis. By following the handling and storage guidelines outlined in this document, researchers can minimize degradation and ensure the quality and reliability of this important synthetic reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. N-Boc-L-Glutamic Acid Dimethyl Ester (59279-60-6) | Key Intermediate for PF-07321332 (Nirmatrelvir/Paxlovid) • High Purity Boc-L-Glutamic Acid Dimethyl Ester | Peptide Synthesis & Pharmaceutical Intermediate [healthchemicals.com]
- 4. This compound | CAS#:59279-60-6 | Chemsrc [chemsrc.com]
- 5. (R)-N-Boc-glutamic acid-1,5-dimethyl ester | C12H21NO6 | CID 45789903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 7. L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(1,1-dimethylethyl) ester | Benchchem [benchchem.com]
- 8. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
Technical Guide: (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid (CAS: 45214-91-3)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
The compound with CAS number 45214-91-3 is a protected amino acid derivative. Its primary role in scientific research and development is as a building block in organic synthesis, particularly in the field of peptide chemistry.
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Value |
| CAS Number | 45214-91-3 |
| IUPAC Name | (2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |
| Common Names | Boc-Glu(OMe)-OH, N-Boc-L-glutamic Acid 5-Methyl Ester, Boc-L-glutamic acid gamma-methyl ester |
| Synonyms | (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, N-tert-Butoxycarbonylglutamic acid γ-methyl ester, N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid 5-methyl ester |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₆ | [1][2][3][4][5][6][7][8][9][10] |
| Molecular Weight | 261.27 g/mol | [1][2][3][4][5][6][7][8][9][10] |
| Appearance | White to Off-White Solid | [3][5] |
| Melting Point | 74-77 °C | [9] |
| Boiling Point (Predicted) | 428.4 ± 40.0 °C | [9] |
| Storage Temperature | 2-8°C (Refrigerator) | [2][3][5] |
Synthesis and Chemical Reactions
This compound is primarily used as an intermediate in chemical synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, while the methyl ester protects the gamma-carboxylic acid of the glutamic acid backbone. This allows for selective reactions at the alpha-carboxylic acid.
General Synthesis Protocols
Two common methods for the synthesis of Boc-Glu(OMe)-OH are outlined below.
Method 1: From L-Glutamic acid 5-methyl ester
This protocol involves the protection of the amino group of L-glutamic acid 5-methyl ester using di-tert-butyl dicarbonate (Boc₂O).
-
Materials: L-glutamic acid 5-methyl ester, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, Water, 10% Citric Acid Solution, Ethyl Acetate, Methyl tert-butyl ether (MTBE).
-
Procedure:
-
Dissolve L-glutamic acid-5-methyl ester in a mixture of water and 1,4-dioxane.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature for approximately 18 hours.
-
After the reaction is complete, extract the solution with methyl tert-butyl ether.
-
Cool the aqueous phase in an ice bath and carefully adjust the pH to 3 by the slow addition of a 10% citric acid solution.
-
Extract the carbamate product from the aqueous phase using ethyl acetate.
-
The final product is obtained after further purification steps.[11]
-
Method 2: From (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride
This method also utilizes di-tert-butyl dicarbonate for the Boc protection.
-
Materials: (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Triethylamine, Ether, 1M Hydrochloric Acid, Ethyl Acetate, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Prepare a solution of (S)-2-amino-5-methoxy-5-oxopentanoate hydrochloride in a mixture of dioxane and water.
-
At 0°C, slowly add di-tert-butyl dicarbonate and triethylamine.
-
Stir the mixed solution at room temperature for 4 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the reactants with ether to remove organic matter.
-
Acidify the aqueous phase with 1M hydrochloric acid to a pH of 4.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phase with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the target product.[12]
-
Role in Peptide Synthesis
Boc-Glu(OMe)-OH is a key reagent in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Boc protecting group is stable under neutral or basic conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA), to expose the amine for subsequent coupling reactions.
Biological Activity and Applications
While primarily a synthetic intermediate, some sources suggest potential biological activities for this compound, although detailed, peer-reviewed experimental data is currently lacking.
Use as an Intermediate in the Synthesis of Isodesmosine
N-Boc-L-glutamic Acid 5-Methyl Ester is utilized as an intermediate in the synthesis of Isodesmosine.[13] Isodesmosine is a cross-linking amino acid found in elastin, and its detection can serve as a biomarker for elastin degradation in diseases such as chronic obstructive pulmonary disease (COPD).[]
Purported Neuroprotective Properties
Several chemical supplier databases mention that Boc-L-glutamic acid gamma-methyl ester has shown neuroprotective properties.[2][3][15] The proposed mechanism is the inhibition of the hydrophobic effect, which is a driving force for protein aggregation.[2][15] This has led to suggestions of its potential use as a treatment for neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[2][15] However, it is crucial to note that these claims are not substantiated by published, peer-reviewed experimental studies with detailed protocols and quantitative data.
There is currently no publicly available data from in vitro or in vivo studies, such as IC₅₀ or EC₅₀ values, to quantify this purported neuroprotective activity. Furthermore, no specific signaling pathways have been identified.
Experimental Protocols (Chemical Synthesis)
The following provides a more detailed, generalized protocol for the Boc protection of an amino acid ester, which is the core transformation in the synthesis of the title compound.
Protocol: Boc Protection of an Amino Acid Ester
-
Objective: To protect the primary amine of an amino acid ester with a tert-butoxycarbonyl group.
-
Reagents: Amino acid ester hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine, sodium bicarbonate), and a solvent system (e.g., dioxane/water, dichloromethane).
-
Procedure:
-
The amino acid ester hydrochloride is dissolved in the chosen solvent system.
-
The solution is cooled in an ice bath (0-5 °C).
-
The base is added to neutralize the hydrochloride and deprotonate the amino group.
-
Di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) is added portion-wise or as a solution in the reaction solvent.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (reaction progress can be monitored by TLC).
-
Upon completion, the organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified (e.g., with 1M HCl or citric acid solution) to a pH of approximately 3-4.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.
-
The crude product can be purified by column chromatography if necessary.
-
Logical Relationships and Workflows
The primary logical workflow involving this compound is its use in peptide synthesis. The Boc group on the amine and the methyl ester on the gamma-carboxyl group dictate the reaction sequence.
Conclusion
The chemical with CAS number 45214-91-3, Boc-Glu(OMe)-OH, is a well-characterized and commercially available protected amino acid. Its utility is firmly established in the field of synthetic organic and peptide chemistry, where it serves as a crucial building block for the synthesis of complex peptides, including the elastin cross-linking amino acid, Isodesmosine. While there are anecdotal mentions of potential neuroprotective effects, there is a notable absence of rigorous, quantitative biological data and detailed experimental protocols in the public domain to support these claims. Therefore, its primary and validated application remains as a synthetic intermediate. Researchers interested in its potential biological activities should consider this a largely unexplored area requiring foundational in vitro and in vivo investigation.
References
- 1. An efficient and scalable synthesis of Isodesmosine - open [crdd.osdd.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 15. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester, a key intermediate in synthetic organic chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Core Data Presentation
The quantitative data for N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C11H19NO6 | [1][2][3][4] |
| Molecular Weight | 261.27 g/mol | [1][2][3][4] |
| CAS Number | 45214-91-3 | [1][5][6][7] |
| Appearance | White to off-white solid/powder | [3][5] |
| Melting Point | 71-75 °C | [3] |
| Purity | ≥95% | [7][8] |
| Storage Temperature | 2-8°C | [9] |
| InChI Key | OHYMUFVCRVPMEY-ZETCQYMHSA-N | [2] |
| Canonical SMILES | COC(=O)CC--INVALID-LINK--C(=O)O | [10] |
Experimental Protocols
The following section details a common and effective method for the synthesis of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester.
Synthesis of N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester from L-Glutamic acid γ-methyl ester
This procedure involves the protection of the amino group of L-Glutamic acid γ-methyl ester using di-tert-butyl dicarbonate (Boc)2O under basic conditions.
Materials:
-
L-Glutamic acid γ-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Water (H2O)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolution: L-Glutamic acid γ-methyl ester hydrochloride is dissolved in a 1:1 mixture of dichloromethane and water.
-
Basification: The solution is cooled to 0°C in an ice bath. Sodium bicarbonate is then added portion-wise until the pH of the aqueous layer is approximately 8-9. This deprotonates the amino group, making it nucleophilic.
-
Boc Protection: A solution of di-tert-butyl dicarbonate in dichloromethane is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a 1M HCl solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-tert-Butoxycarbonyl-L-glutamic acid γ-methyl ester.
Characterization:
The structure and purity of the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformation and the logical workflow of the synthesis.
Caption: Synthetic pathway for the Boc-protection of L-Glutamic acid γ-methyl ester.
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. N-Boc-L-glutamic acid 5-methyl ester, 97% (45214-91-3) - N-Boc-L-glutamic acid 5-methyl ester, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. GSRS [precision.fda.gov]
- 5. N-Boc-L-glutamic acid 5-methyl ester, 97% 45214-91-3 India [ottokemi.com]
- 6. peptide.com [peptide.com]
- 7. 45214-91-3 CAS Manufactory [m.chemicalbook.com]
- 8. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. N-Boc-L-glutamic Acid 5-Methyl Ester | LGC Standards [lgcstandards.com]
Spectroscopic and Synthetic Profile of Boc-Glu(OMe)-OMe: A Technical Guide
Introduction: N-(tert-Butoxycarbonyl)-L-glutamic acid 1,5-dimethyl ester, commonly abbreviated as Boc-Glu(OMe)-OMe, is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The N-terminal Boc group provides robust, acid-labile protection, while the methyl esters at both the α- and γ-carboxylic acid positions prevent unwanted side reactions. This guide provides an in-depth overview of the spectroscopic characteristics (NMR, IR) of this compound, detailed experimental protocols for its synthesis and characterization, and a logical workflow for its preparation and analysis.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | dimethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | [1] |
| Synonyms | N-Boc-L-glutamic acid dimethyl ester, Dimethyl N-(tert-butoxycarbonyl)-L-glutamate | [1][2] |
| CAS Number | 59279-60-6 | [2] |
| Molecular Formula | C₁₂H₂₁NO₆ | [2] |
| Molecular Weight | 275.30 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 43-47 °C | [3] |
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. The data is compiled from typical values for N-Boc protected amino acid esters and analysis of closely related structures.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃) Note: This is an interpreted spectrum based on data from the analogous compound Boc-Glu(OMe)-OH. The key difference is the replacement of the carboxylic acid proton (δ ~10-12 ppm) with a second methyl ester signal.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.1-5.3 | d | 1H | NH (Amide) |
| ~4.2-4.4 | m | 1H | α-CH |
| ~3.74 | s | 3H | α-COOCH₃ |
| ~3.67 | s | 3H | γ-COOCH₃ |
| ~2.3-2.5 | m | 2H | γ-CH₂ |
| ~1.9-2.2 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃) Note: This is an interpreted spectrum. The two ester carbonyls and two ester methyls are expected to have distinct but similar chemical shifts.
| Chemical Shift (δ) ppm | Assignment |
| ~173.2 | C=O (γ-Ester) |
| ~172.5 | C=O (α-Ester) |
| ~155.5 | C=O (Boc) |
| ~80.0 | C (CH₃)₃ (Boc) |
| ~53.0 | α-CH |
| ~52.5 | α-COOC H₃ |
| ~51.8 | γ-COOC H₃ |
| ~30.1 | γ-CH₂ |
| ~28.3 | C(C H₃)₃ (Boc) |
| ~27.8 | β-CH₂ |
Infrared (IR) Spectroscopy Data
Table 3: FT-IR Spectral Data of this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | N-H Stretch (Amide) |
| ~2980, 2950 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Very Strong | C=O Stretch (Ester Carbonyls) |
| ~1700 | Strong | C=O Stretch (Carbamate Carbonyl, Boc) |
| ~1510 | Strong | N-H Bend (Amide II) |
| ~1440, 1370 | Medium | C-H Bend (CH₃, CH₂) |
| ~1250, 1160 | Strong | C-O Stretch (Ester and Carbamate) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the protection and esterification of L-glutamic acid. A typical procedure starts from L-glutamic acid dimethyl ester hydrochloride.
Materials:
-
L-glutamic acid dimethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
L-glutamic acid dimethyl ester hydrochloride (1.0 eq.) is dissolved in a 1:1 mixture of THF and water.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium bicarbonate (3.0 eq.) is added slowly, followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq.).
-
The reaction mixture is allowed to warm to room temperature and stirred for 10-12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is diluted with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-15 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled experiment is run to obtain singlets for all carbon atoms.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded over a range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
- 1. Dimethyl N-(tert-Butoxycarbonyl)-L-glutamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | CAS#:59279-60-6 | Chemsrc [chemsrc.com]
- 3. Biological Binding Assay Reagent Alcian Yellow Sulfobromophthalein Disodium Salt Hydrate Alcian Blue 8GX ADA Tetrazolium Blue Chloride Phenolphthalein Monophosphate Bis(cyclohexylammonium)Salt Maleimide Aminomethane sulfonicAcid Tri(4-morpholino)phosphine Oxide Phenolphthalein Disulfate Tripotassium Salt Thymolphthalein Monophosphate Magnesium Salt Thymolphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Disodium Salt 1-Naphtholphthalein Monophosphate Magnesium Salt 2,4-Dichlorobenzenediazonium Tetrafluoroborate 2,4-Dichlorobenzenediazonium 1,5-Naphthalenedisulfonate Hydrate 3-(N-Tosyl-L-Alaninyloxy)Indole Fluorescent probes [advbiopharm.com]
Key features of Boc protection chemistry in peptide synthesis
An In-Depth Technical Guide to Boc Protection Chemistry in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc Protection in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry.[1] In this strategy, the Boc group serves as a temporary shield for the Nα-amino group of an amino acid. Its key feature is its acid lability; it can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while side-chain protecting groups, often benzyl-based (Bzl), remain intact until the final, more aggressive acid cleavage step.[1][2][3]
This "Boc/Bzl" strategy is renowned for its robustness, particularly in the synthesis of long or challenging peptide sequences.[4] Although partially superseded in some applications by Fmoc chemistry, the Boc approach remains indispensable for specific synthetic challenges and offers advantages such as ease of crystallization for Boc-protected amino acids and stability during storage.[3][5] The synthesis proceeds by anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential cycles of Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid until the desired sequence is assembled.[2][6] The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups, commonly achieved with strong acids like anhydrous hydrogen fluoride (HF).[4][7]
The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc SPPS methodology is a cyclical process where each cycle extends the peptide chain by one amino acid.[2][6] A typical cycle involves four key stages: deprotection, neutralization, coupling, and washing.
-
Nα-Deprotection : The resin-bound peptide is treated with a moderately strong acid, most commonly a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the temporary Nα-Boc protecting group.[3][8] This exposes a new N-terminal amine.
-
Neutralization : The deprotection step leaves the newly exposed N-terminal amine as a trifluoroacetate salt (R-NH₃⁺TFA⁻), which is not nucleophilic.[9] To prepare it for the subsequent coupling reaction, this salt must be converted to the free amine (R-NH₂) by treatment with a hindered organic base, such as diisopropylethylamine (DIEA).[2][9]
-
Coupling : The next Boc-protected amino acid is activated and reacted with the free N-terminal amine of the resin-bound peptide, forming a new peptide bond.[10] This activation is typically achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU.[3][10]
-
Washing : Between each chemical step, the peptide-resin is thoroughly washed with various solvents (e.g., DCM, DMF) to remove excess reagents and soluble byproducts, ensuring high purity in the subsequent step.[2][6]
This entire cycle is repeated for each amino acid in the sequence.
Core Chemistry and Reagents
Nα-Boc Deprotection
The removal of the Boc group is an acid-catalyzed process. TFA protonates the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which rapidly decarboxylates to yield the free amine.[11] This amine is then protonated by the excess acid to form the ammonium salt.
The liberated tert-butyl cations are reactive electrophiles that can cause side reactions, such as the alkylation of nucleophilic side chains like those of Tryptophan (Trp) and Methionine (Met).[1][2] To prevent this, scavengers are added to the deprotection solution.
Neutralization
Proper neutralization is critical for achieving high coupling efficiency.[9] Incomplete neutralization results in a lower concentration of the free amine nucleophile, leading to poor yields. Two primary protocols are used:
-
Standard Neutralization : A distinct step where the peptide-resin is treated with a base solution (e.g., 10% DIEA in DCM) after the post-deprotection washes.[8][9]
-
In Situ Neutralization : The neutralizing base is added simultaneously with the activated amino acid solution. This method is faster, reduces solvent usage, and can significantly improve the synthesis of "difficult" sequences prone to aggregation by minimizing the time the peptide-resin exists in the neutral, aggregation-prone state.[2][12][13]
Amino Acid Activation and Coupling
To form a peptide bond, the carboxylic acid of the incoming Boc-amino acid must be activated to make it more electrophilic.[10] Several classes of reagents are used for this purpose.
| Reagent Class | Example(s) | Activation Mechanism | Key Characteristics |
| Carbodiimides | DCC, DIC | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization and side reactions.[14] | Cost-effective and widely used. DCC byproduct (DCU) is insoluble, while DIC byproduct is soluble, making DIC preferable for SPPS.[14][15] |
| Uronium/Aminium Salts | HBTU, HATU | Forms an active ester (e.g., OBt or OAt ester) that readily reacts with the amine.[10][14] | Highly efficient, faster reaction times, and generally lower rates of racemization compared to carbodiimides alone.[15][16] Recommended for difficult couplings.[16] |
| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, forms a reactive ester intermediate. | Very effective but can be more expensive. Often used for sterically hindered couplings. |
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the completed peptide from the resin support and the simultaneous removal of the semi-permanent, acid-labile side-chain protecting groups (e.g., Bzl, Tos).[8] This requires a very strong acid.
-
Hydrogen Fluoride (HF) : The most common and robust reagent for final cleavage in Boc chemistry.[4][7][8] It is highly effective but also extremely hazardous, requiring specialized equipment and handling procedures.[4][5][17]
-
TFMSA (Trifluoromethanesulfonic acid) : A strong acid alternative to HF that can also be used for cleavage.[3][8][18]
During cleavage, a cocktail of "scavengers" is essential to trap reactive cations generated from the side-chain protecting groups and prevent modification of sensitive residues.[17]
Experimental Protocols
Protocol: Standard Boc SPPS Cycle (Manual)
This protocol is for a single coupling cycle on a 0.5 mmol scale using a standard Merrifield or PAM resin.
-
Resin Swelling : Swell the peptide-resin in DCM (10 mL) for 30 minutes in a suitable reaction vessel.
-
Deprotection :
-
Drain the DCM.
-
Add 25% TFA in DCM (10 mL). Agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add fresh 25% TFA in DCM (10 mL). Agitate for 20-30 minutes.[8]
-
-
Washing :
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DCM (3 x 10 mL).[8]
-
-
Neutralization (Standard) :
-
Add 10% DIEA in DCM (10 mL) to the resin. Agitate for 2 minutes. Repeat once.[8]
-
Wash the resin with DCM (5 x 10 mL) to remove excess base.
-
-
Coupling (HBTU Activation) :
-
In a separate vessel, dissolve Boc-amino acid (2.0 mmol, 4 equiv.) and HBTU (2.0 mmol, 4 equiv.) in DMF (5 mL).
-
Add DIEA (4.0 mmol, 8 equiv.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate at room temperature for 30-60 minutes.
-
Monitor reaction completion with a qualitative test (e.g., Ninhydrin test).
-
-
Final Wash :
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next cycle.
-
Protocol: In Situ Neutralization Cycle
Steps 1-3 are the same as the standard protocol.
-
Coupling (In Situ Neutralization) :
-
In a separate vessel, dissolve Boc-amino acid (2.0 mmol, 4 equiv.) and HBTU (2.0 mmol, 4 equiv.) in DMF (5 mL).
-
Add this solution to the washed, protonated peptide-resin (which is in the R-NH₃⁺TFA⁻ form).
-
Add DIEA (5.0 mmol, 10 equiv.) to the reaction vessel to neutralize the resin salt and activate the coupling reaction simultaneously.
-
Agitate at room temperature for 15-40 minutes.[12]
-
Monitor reaction completion.
-
-
Final Wash :
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol: High-HF Final Cleavage
WARNING : Anhydrous HF is extremely toxic and corrosive. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., Kel-F) inside a certified fume hood.[4][17][19]
-
Preparation : Dry the final peptide-resin (approx. 1 gram) thoroughly under high vacuum. Place it in the HF-resistant reaction vessel.
-
Scavenger Addition : Add the appropriate scavenger cocktail to the vessel. A common general-purpose scavenger is anisole (1.0 mL).
-
HF Condensation : Cool the reaction vessel to -5 to 0 °C using an ice-salt bath.[17] Condense anhydrous HF (approx. 10 mL) into the vessel.
-
Cleavage Reaction : Stir the mixture at 0 °C for 60-90 minutes.[17]
-
HF Removal : Remove the HF under a slow stream of nitrogen followed by high vacuum, keeping the vessel cooled.
-
Peptide Precipitation & Extraction :
-
Wash the remaining resin/peptide mixture with cold diethyl ether to remove the scavengers and their byproducts.
-
Extract the crude peptide from the resin using a solvent in which it is soluble, such as 10% aqueous acetic acid.
-
Filter to remove the resin beads.
-
-
Lyophilization : Freeze-dry the aqueous peptide solution to obtain the crude peptide as a fluffy powder.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations and Times for a Boc SPPS Cycle
| Step | Reagent/Solvent | Typical Concentration | Reaction Time | Equivalents (vs. Resin) |
| Deprotection | TFA in DCM | 25-50% (v/v)[3][8] | 20-30 min[8] | N/A (used in excess) |
| Neutralization | DIEA in DCM/DMF | 5-10% (v/v)[8][9] | 2 x 2 min | ~10 equiv. for in situ[12] |
| Coupling (HBTU) | Boc-AA / HBTU / DIEA | ~0.4 M in DMF[20] | 15-60 min[16] | 3-4 / 3-4 / 6-8[16] |
| Final Cleavage | Anhydrous HF | ~90% (with 10% scavengers) | 60-90 min[17] | N/A (used in excess) |
Table 2: Common Scavenger Cocktails for Final Cleavage
| Sensitive Residue(s) | Scavenger(s) | Typical Ratio (Scavenger:HF) | Purpose |
| General Purpose | Anisole | 10% (v/v) | Traps benzyl and other carbocations. |
| Trp (Tryptophan) | Thioanisole, Ethanedithiol (EDT) | 5-10% (v/v) | Prevents alkylation of the indole side chain. |
| Met (Methionine) | Dimethylsulfide (DMS) | 5-10% (v/v) | Prevents S-alkylation. |
| Cys (Cysteine) | p-Cresol, Thiophenol | 5-10% (v/v) | Prevents side reactions on the thiol group. |
| Arg (Arginine) | Thioanisole, Anisole | 5-10% (v/v) | Aids in removal of the Tosyl (Tos) protecting group. |
Common Side Reactions and Mitigation
| Side Reaction | Description | Common Cause(s) | Mitigation Strategy |
| Alkylation | t-Butyl or benzyl cations alkylate nucleophilic side chains (Trp, Met, Cys).[1][2] | Cations generated during TFA deprotection or final HF cleavage.[2] | Use of appropriate scavengers (anisole, thioanisole, EDT) in deprotection and cleavage cocktails.[1][2] |
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide to form a six-membered ring, truncating the peptide.[8][21] | Occurs after deprotection of the second amino acid, especially with Pro or Gly residues. | Use in situ neutralization protocols to minimize the lifetime of the free dipeptide amine.[8][21] |
| Aspartimide Formation | Cyclization of Asp residues to a five-membered succinimide ring, which can reopen to form β-aspartyl peptides.[8][21] | Acidic (cleavage) or basic (neutralization) conditions, especially in Asp-Gly or Asp-Ser sequences. | Use of the β-cyclohexyl ester (OcHex) protecting group for Asp instead of the standard benzyl ester (OBzl).[21] |
| Pyroglutamate Formation | Cyclization of an N-terminal Gln residue to form pyroglutamic acid, blocking further elongation.[12][13] | Can occur in hot TFA-DMF mixtures or during prolonged coupling/neutralization steps.[12] | Avoid excessive heating; use pre-activated esters for coupling Gln. |
Conclusion
Boc protection chemistry remains a powerful and relevant strategy in solid-phase peptide synthesis. Its strengths lie in its robustness and the extensive historical validation for producing complex peptides. While the hazardous nature of the final HF cleavage step necessitates stringent safety protocols and specialized equipment, the reliability of the Boc/Bzl approach ensures its continued use in both academic research and industrial drug development. A thorough understanding of the underlying chemistry, reaction protocols, and potential side reactions is critical for scientists to successfully leverage this classic and effective peptide synthesis methodology.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bachem.com [bachem.com]
- 16. benchchem.com [benchchem.com]
- 17. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Boc-Glu(OMe)-OMe in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Glu(OMe)-OMe, the N-terminally Boc-protected methyl ester of glutamic acid, is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its use allows for the introduction of a glutamic acid residue with a temporarily protected side-chain carboxyl group. The methyl ester offers a different deprotection strategy compared to the more common benzyl or tert-butyl esters, providing an additional layer of orthogonality for the synthesis of complex peptides, including cyclic and branched structures.
This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Boc-SPPS. It covers resin selection, coupling and deprotection strategies, and final cleavage, with a focus on providing quantitative data and clear experimental workflows.
Data Presentation
The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and purity based on commonly used reagents in Boc-SPPS. While specific data for this compound is limited in publicly available literature, these values are representative for standard amino acid couplings in Boc chemistry.
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Expected Coupling Efficiency (%) | Expected Crude Purity (%) |
| HBTU/DIEA | 1:1:2 | 30-60 min | > 99 | > 85 |
| DIC/HOBt | 1:1:0 | 1-2 hours | ~98-99 | > 80 |
| PyBOP/DIEA | 1:1:2 | 30-60 min | > 99 | > 85 |
Note: Coupling efficiency can be sequence-dependent and may be affected by steric hindrance. Monitoring the reaction using a qualitative test like the Kaiser test is recommended.
Experimental Protocols
Resin Selection and Preparation
For Boc-SPPS, Merrifield or PAM (phenylacetamidomethyl) resins are commonly used for the synthesis of peptide acids, while MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins are standard for peptide amides.
Protocol:
-
Swell the chosen resin in dichloromethane (DCM) for 30 minutes.
-
Wash the resin with DCM (3x) and then with the synthesis solvent, typically N,N-dimethylformamide (DMF) (3x).
Boc Deprotection
The Nα-Boc protecting group is removed at the beginning of each coupling cycle using a moderately strong acid.
Protocol:
-
Wash the peptide-resin with DCM (3x).
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3x) to remove residual TFA.
Neutralization
Following Boc deprotection, the protonated N-terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction.
Protocol:
-
Wash the peptide-resin with isopropanol (IPA) (2x) and then with DCM (3x).
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.
-
Filter the resin and wash thoroughly with DCM (3x) to remove excess base.
Coupling of Boc-Glu(OMe)-OH
The following protocol utilizes HBTU as the coupling reagent, which is known for its high efficiency.
Protocol:
-
Activation: In a separate vessel, dissolve Boc-Glu(OMe)-OH (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and methanol (3x).
On-Resin Saponification of the Methyl Ester Side Chain (Optional)
For selective deprotection of the methyl ester side chain to reveal a free carboxylic acid for subsequent modifications (e.g., cyclization, branching), a saponification step can be performed on the resin. This procedure should be carried out after the full peptide sequence has been assembled.
Protocol (adapted from literature on related procedures):
-
Wash the peptide-resin thoroughly with a non-protic solvent like tetrahydrofuran (THF) (3x).
-
Prepare a solution of lithium trimethylsilanolate (LiOTMS) in THF.
-
Treat the peptide-resin with the LiOTMS solution in THF. The reaction time and temperature may require optimization depending on the peptide sequence.
-
Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.
-
Once the saponification is complete, wash the resin extensively with THF (3x), followed by DCM (3x).
-
Neutralize any residual base by washing with a dilute solution of a weak acid (e.g., 0.5% acetic acid in DCM), followed by extensive washing with DCM and DMF.
Final Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing any remaining side-chain protecting groups. For Boc-SPPS, this is typically achieved with strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
HF Cleavage Protocol: Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Place the dried peptide-resin in the HF reaction vessel.
-
Add a scavenger mixture (e.g., anisole, p-cresol) to protect sensitive amino acid residues.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and organic-soluble byproducts.
-
Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide.
Mandatory Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis incorporating this compound.
Caption: Simplified representation of the HBTU-mediated coupling of Boc-Glu(OMe)-OH.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a versatile tool for peptide chemists. By following the detailed protocols for coupling and, when necessary, on-resin saponification, researchers can successfully incorporate this building block into complex peptide structures. The selection of appropriate coupling reagents and careful monitoring of reaction completion are crucial for achieving high yields and purity. The methodologies outlined in this document serve as a comprehensive guide for the effective application of this compound in the development of novel peptide-based therapeutics and research tools.
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Boc-Glu(OMe)-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable technique for the production of short to medium-length peptides, particularly for large-scale synthesis where the purification of intermediates at each step is advantageous. This document provides detailed application notes and protocols for the use of N-α-tert-butyloxycarbonyl-L-glutamic acid α-methyl ester (Boc-Glu(OMe)-OMe) in solution-phase peptide synthesis.
This compound is a key building block for introducing glutamic acid residues into a peptide chain. The Boc group provides temporary protection for the α-amino group, while the α-methyl ester protects the C-terminal carboxyl group. This protection scheme allows for the selective activation of the γ-carboxyl group for peptide bond formation.
Data Presentation
The following table summarizes the quantitative data for a representative dipeptide synthesis using a glutamic acid derivative with a similar protection strategy. These values are illustrative and can vary based on the specific amino acid being coupled and the reaction conditions.
| Step | Product | Purity (HPLC) | Yield |
| Active Ester Formation | Z-Glu(OMe)-OSU | 97.1% | High |
| Coupling with Threonine Methyl Ester | N-Z-glutamyl Threonine | - | High |
| Coupling with Tryptophan | N-Z-glutamyl Tryptophan | - | High |
| Coupling with L-Glutamic Acid | N-Z-glutamyl L-Glutamic Acid | - | High |
Data adapted from a patent describing a similar synthesis using a Z-protecting group.[1]
Experimental Protocols
This section outlines the detailed methodology for the synthesis of a dipeptide, Boc-Glu(OMe)-Ala-OMe, using this compound and Alanine methyl ester.
Workflow for Dipeptide Synthesis
Caption: General workflow for the solution-phase synthesis of a dipeptide using this compound.
Protocol 1: Activation of this compound
This protocol describes the formation of an active ester of this compound, which facilitates the subsequent coupling reaction.
Materials:
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (HOSU)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude Boc-Glu(OMe)-OSU active ester. This can be used in the next step without further purification or can be purified by recrystallization.
Protocol 2: Coupling of Boc-Glu(OMe)-OSU with Alanine Methyl Ester
This protocol details the formation of the peptide bond between the activated glutamic acid derivative and the amino group of alanine methyl ester.
Materials:
-
Boc-Glu(OMe)-OSU (from Protocol 1)
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve H-Ala-OMe·HCl (1 equivalent) in THF or DCM.
-
Add TEA or DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.
-
Add the crude or purified Boc-Glu(OMe)-OSU (1 equivalent) to the solution of the free amino acid ester.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC to confirm the consumption of the starting materials.
-
After the reaction is complete, filter off any solids.
-
Concentrate the solution under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected dipeptide, Boc-Glu(OMe)-Ala-OMe.
Protocol 3: N-terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the final dipeptide.
Materials:
-
Boc-Glu(OMe)-Ala-OMe (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether, cold
Procedure:
-
Dissolve the protected dipeptide, Boc-Glu(OMe)-Ala-OMe, in DCM.
-
Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 4: Purification of the Final Peptide
Purification of the final peptide is crucial to remove any unreacted starting materials and byproducts.
Method:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for peptide purification.[2][3]
-
Stationary Phase: C18 silica column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.
-
The crude peptide is dissolved in the aqueous mobile phase, loaded onto the column, and eluted with an increasing concentration of acetonitrile.
-
Fractions are collected and analyzed for purity. Pure fractions are pooled and lyophilized to obtain the final peptide.
-
Logical Relationships in Peptide Synthesis
References
- 1. CN104151398A - Method for synthesizing dipeptide with glutamic acid as first amino acid residue - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications [mdpi.com]
Application Notes and Protocols for the Coupling of Boc-Glu(OMe)-OMe using DIC/HOBt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coupling of N-α-Boc-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe) is a critical step in the synthesis of peptides containing a glutamic acid residue with both carboxylic acid groups protected as methyl esters. The use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a widely adopted and cost-effective method for peptide bond formation. This combination effectively mediates the coupling reaction while minimizing the risk of racemization.[1] HOBt acts as an additive that converts the highly reactive O-acylisourea intermediate into a more stable and selective active ester, thereby improving coupling efficiency and reducing side reactions.[1]
These application notes provide detailed protocols for the solution-phase coupling of this compound with an amino acid methyl ester using DIC/HOBt. It also addresses potential side reactions, such as the formation of pyroglutamate, and offers strategies for optimizing reaction conditions to ensure high yield and purity of the desired dipeptide.
Key Considerations
-
Reagent Purity: The purity of this compound, the amino component, DIC, and HOBt is crucial for a successful coupling reaction. Impurities can lead to unwanted side reactions and difficult purification.
-
Solvent: Anhydrous solvents, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), are essential to prevent hydrolysis of the activated ester intermediate. DMF is a good choice for its excellent solvating properties for protected amino acids and peptides.
-
Temperature: The reaction is typically initiated at 0°C to control the initial exothermic activation step and minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure completion.
-
Stoichiometry: A slight excess of the coupling reagents (DIC and HOBt) and the carboxylic acid component (Boc-Glu(OMe)-OH) is often used to drive the reaction to completion.
-
Work-up: A thorough aqueous work-up is necessary to remove the diisopropylurea (DIU) byproduct, excess HOBt, and unreacted starting materials.
Potential Side Reactions
The primary side reaction of concern during the coupling of glutamic acid derivatives is the formation of a pyroglutamate (pGlu) derivative. This intramolecular cyclization can occur, especially under basic or acidic conditions, leading to the formation of Boc-pGlu-OMe.[2][3] While the N-Boc protecting group offers some stability, careful control of the reaction conditions is necessary to minimize this side product.
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling of Boc-Glu(OMe)-OH with an Amino Acid Methyl Ester
This protocol outlines a standard procedure for the coupling of Boc-Glu(OMe)-OH with a generic amino acid methyl ester hydrochloride (H-AA-OMe·HCl) in solution.
Materials:
-
Boc-Glu(OMe)-OH (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.0 equivalent)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of the Amine Component: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Add DIPEA or NMM (1.0 eq) and stir the solution at room temperature for 15-20 minutes to liberate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Glu(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Coupling Reaction: Cool the solution containing the free amine to 0°C using an ice bath. To this cooled solution, add the pre-mixed solution of Boc-Glu(OMe)-OH and HOBt.
-
Add DIC (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: a. Once the reaction is complete, filter the mixture to remove the precipitated diisopropylurea (DIU). b. Dilute the filtrate with ethyl acetate (EtOAc). c. Wash the organic layer sequentially with 1M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).[4] d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude dipeptide can be purified by flash column chromatography on silica gel to yield the pure product.
Data Presentation
The following table summarizes the typical stoichiometry and reaction parameters for the DIC/HOBt mediated coupling of Boc-Glu(OMe)-OH. Please note that the yields and purity are illustrative and can vary depending on the specific amino acid being coupled and the reaction scale.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Boc-Glu(OMe)-OH | 1.0 eq | Carboxylic acid component. |
| Amino Acid Ester·HCl | 1.0 eq | Amine component. |
| DIC | 1.1 - 1.2 eq | Coupling agent. |
| HOBt | 1.1 - 1.2 eq | Additive to suppress racemization and improve efficiency. |
| DIPEA or NMM | 1.0 eq | Base to neutralize the hydrochloride salt of the amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or DMF | Ensure dryness to prevent hydrolysis. |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the activation step. |
| Reaction Time | 12 - 24 hours | Monitor by TLC for completion. |
| Expected Outcome | ||
| Typical Yield | 70 - 90% | Highly dependent on the specific substrates and purification.[5] |
| Crude Purity (by HPLC) | 85 - 95% | Purification is generally required to remove byproducts.[6] |
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the coupling reaction and the experimental workflow.
Caption: Mechanism of DIC/HOBt mediated peptide coupling.
Caption: Solution-phase coupling workflow.
References
- 1. peptide.com [peptide.com]
- 2. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the HATU-Mediated Coupling of Boc-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis and drug development, the formation of amide bonds is a cornerstone chemical transformation. The efficiency and stereochemical integrity of this reaction are paramount for the successful synthesis of peptides and other complex organic molecules. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent due to its high efficiency, rapid reaction kinetics, and ability to suppress racemization.[1] This is attributed to the formation of a highly reactive OAt-active ester intermediate.[2] These application notes provide detailed protocols for the use of HATU in the solution-phase coupling of N-α-Boc-L-glutamic acid α-methyl ester (Boc-Glu(OMe)-OH) with a primary or secondary amine, a common step in the synthesis of modified peptides and peptidomimetics.
Mechanism of Action
HATU facilitates amide bond formation through a two-step process. Initially, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This activated intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[2] The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine through a hydrogen-bonded transition state, contributing to the high coupling efficiencies.[2]
Caption: Mechanism of HATU-mediated amide bond formation.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the HATU-mediated coupling of Boc-Glu(OMe)-OH in solution-phase. The data is representative of couplings with non-hindered primary or secondary amines and is based on established protocols for HATU-mediated amide bond formation.[3][4]
| Parameter | Recommended Value | Notes |
| Stoichiometry | ||
| Boc-Glu(OMe)-OH | 1.0 equivalent | The limiting reagent. |
| Amine | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| HATU | 1.0 - 1.5 equivalents | Using a large excess should be avoided to prevent potential side reactions such as guanidinylation of the amine.[4] |
| DIPEA | 2.0 - 5.0 equivalents | Acts as a non-nucleophilic base to facilitate carboxylate formation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF, DCM, or ACN | DMF is commonly used due to its good solvating properties for peptides.[2] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at 0 °C and allowing it to warm to room temperature can help minimize potential side reactions. |
| Reaction Time | 1 - 18 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Outcome | ||
| Yield | >90% | HATU is known for high coupling efficiency. |
| Purity | >95% (after purification) | Purification via column chromatography is typically required to remove byproducts. |
| Racemization | Very Low | A key advantage of using HATU. |
Experimental Protocols
Materials and Reagents:
-
N-α-Boc-L-glutamic acid α-methyl ester (Boc-Glu(OMe)-OH)
-
Amine (e.g., benzylamine, methylamine hydrochloride)
-
HATU (CAS 148893-10-1)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol for Solution-Phase Coupling of Boc-Glu(OMe)-OH with an Amine:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Boc-Glu(OMe)-OH (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.0-1.5 eq.) to the solution.
-
-
Activation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0-5.0 eq.) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
-
Coupling:
-
Dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF. If the amine is a hydrochloride salt, an additional equivalent of DIPEA may be required to liberate the free amine.
-
Add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-18 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Caption: Experimental workflow for HATU-mediated coupling.
Troubleshooting and Safety Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the active ester. The quality of HATU and the base is also critical.[4]
-
Side Reactions: To avoid guanidinylation of the amine, do not use a large excess of HATU.[4] Pre-activation of the carboxylic acid before adding the amine is the recommended order of addition.
-
Safety: HATU is a potentially explosive and allergenic compound.[2] Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
By following these detailed protocols and considering the provided data, researchers can effectively utilize HATU for the efficient and stereochemically controlled synthesis of amide bonds involving Boc-Glu(OMe)-OH.
References
Application Notes and Protocols for the Deprotection of the Boc Group from Glutamic Acid Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the assembly of peptides and the development of complex pharmaceutical agents. Its widespread use is attributed to its stability under a broad range of synthetic conditions and its facile removal under acidic conditions. For glutamic acid residues, the Boc group can be employed to protect the α-amino group, while other protecting groups are often used for the side-chain carboxyl group. The selective and efficient deprotection of the Boc group from a glutamic acid residue is a critical step that requires careful consideration of reagents and reaction conditions to ensure high yield and purity of the desired product, while minimizing side reactions.
These application notes provide a comprehensive overview of the common methods for the deprotection of the Boc group from glutamic acid residues, complete with quantitative data, detailed experimental protocols, and visual diagrams to guide the researcher in selecting and executing the optimal deprotection strategy.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine (as its corresponding salt) and carbon dioxide gas.
The liberated tert-butyl cation is a reactive electrophile that can be scavenged by nucleophilic species present in the reaction mixture. In the absence of a scavenger, it can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan or methionine.
Quantitative Data Summary
The choice of deprotection reagent and conditions can significantly impact the yield and purity of the deprotected glutamic acid residue. The following tables summarize quantitative data for common deprotection protocols.
Table 1: Comparison of Deprotection Reagents for Boc-Amino Acids
| Substrate | Reagent & Conditions | Time (min) | Yield (%) | Purity/Observations | Reference |
| Boc-L-Glu-OH | 2 equiv. TFA in TTP-NTf₂ (Ionic Liquid), 130°C | 10 | 96 | High purity, efficient deprotection. | [1] |
| Boc-L-Glu(OtBu)-OtBu | 4 M HCl in Dioxane, RT | 30 | >95 | Selective deprotection of Nα-Boc group. | [2] |
| Boc-L-Glu(OBzl)-OH | TFA/CH₂Cl₂ (1:1), 0°C to RT | Varies | Quantitative | Common procedure, product obtained as TFA salt. | [3] |
| Boc-D-Glu(OBzl)-OH | 25-50% TFA in DCM, RT | 20-30 | High | Standard protocol for solid-phase peptide synthesis. | |
| Various Peptides | 55% TFA/DCM, RT | 30 | Avg. 9% higher purity | Higher purity compared to 100% TFA. | [4] |
| Various Peptides | 100% TFA, RT | 5 | Lower | Faster but can lead to incomplete deprotection. | [4] |
Potential Side Reactions
Several side reactions can occur during the acidic deprotection of the Boc group, particularly in the context of peptide synthesis.
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization under acidic conditions to form a pyroglutamyl residue. This side reaction is irreversible and leads to a truncated peptide.
-
tert-Butylation: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic side chains, most notably tryptophan and methionine. The use of scavengers such as triisopropylsilane (TIS) or thioanisole can mitigate this side reaction.
-
Incomplete Deprotection: Steric hindrance or aggregation of the peptide chain can sometimes lead to incomplete removal of the Boc group. Extending the reaction time or using a higher concentration of acid can help drive the reaction to completion.
Experimental Protocols
The following are detailed protocols for the most common methods of Boc deprotection from a glutamic acid residue.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used method for Boc deprotection in both solution-phase and solid-phase peptide synthesis.
Materials:
-
Boc-protected glutamic acid derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask or solid-phase synthesis vessel
-
Magnetic stirrer (for solution-phase) or shaker (for solid-phase)
-
Rotary evaporator
-
Diethyl ether, cold
Procedure (Solution-Phase):
-
Dissolve the Boc-protected glutamic acid derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution (final concentration of TFA is typically 25-50%).
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.
-
The resulting crude product, the TFA salt of the deprotected glutamic acid derivative, can be precipitated by the addition of cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Procedure (Solid-Phase):
-
Swell the resin-bound peptide in DCM for 15-30 minutes in a reaction vessel.
-
Drain the solvent and add a solution of 25-50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes (pre-wash), then drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Proceed with the neutralization step before the next coupling cycle.
Protocol 2: Deprotection using 4 M HCl in Dioxane
This method is often preferred when a milder acid is required or to avoid the use of TFA. It can offer better selectivity for the deprotection of the Nα-Boc group in the presence of other acid-labile groups like tert-butyl esters.[2][5]
Materials:
-
Boc-protected glutamic acid derivative
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane (if dilution is needed)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected glutamic acid derivative in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
Add the 4 M HCl in dioxane solution to the stirred mixture. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected compound.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected glutamic acid derivative.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Mandatory Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Orthogonal Protection Strategy with Boc-Glu(OMe)-OMe in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis, particularly for the development of complex therapeutic peptides such as cyclic and branched structures, an orthogonal protection strategy is paramount. This approach utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification at specific sites without affecting other protected functionalities on the peptide chain.[1] The tert-butyloxycarbonyl (Boc) strategy, a cornerstone of solid-phase peptide synthesis (SPPS), traditionally employs acid-labile protecting groups. For selective side-chain modifications, such as lactam bridge formation, it is necessary to introduce protecting groups that are stable to the acidic conditions used for Nα-Boc removal but can be cleaved under orthogonal conditions.
This document provides detailed application notes and protocols for the use of Nα-Boc-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OMe) in an orthogonal protection scheme. The methyl ester of the glutamic acid side chain offers a key advantage: it is stable to the moderately acidic conditions of repetitive Nα-Boc deprotection (e.g., with trifluoroacetic acid, TFA) but can be selectively cleaved by saponification (base-catalyzed hydrolysis) to reveal a free carboxylic acid. This free carboxyl group can then be used for on-resin cyclization, for instance, by forming a lactam bridge with a deprotected lysine side chain. This strategy is particularly valuable in the synthesis of conformationally constrained peptides designed to modulate protein-protein interactions, such as the inhibition of the RAS-RAF pathway, a critical signaling cascade in oncology.[2][3]
Data Presentation
Table 1: Comparison of Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis
| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonality to Nα-Boc | Key Advantages | Key Disadvantages |
| Methyl Ester (OMe) | -CH₃ | Saponification (e.g., LiOH, NaOH in THF/H₂O) | Fully Orthogonal | Enables selective on-resin side-chain modification; cost-effective. | Saponification conditions can sometimes lead to side reactions if not optimized. |
| Benzyl Ester (Bzl) | -CH₂-C₆H₅ | Strong acid (HF, TFMSA); Catalytic Hydrogenolysis | Quasi-orthogonal (cleaved by strong acid with other Bzl-based groups) | Robust; widely used in classical Boc/Bzl strategy.[4] | Not suitable for selective on-resin side-chain deprotection if other Bzl groups are present. |
| tert-Butyl Ester (OtBu) | -C(CH₃)₃ | Strong acid (TFA) | Not Orthogonal | Cleaved simultaneously with the peptide from the resin in standard Fmoc/tBu SPPS. | Not suitable for orthogonal strategies in Boc-SPPS. |
| Allyl Ester (OAll) | -CH₂-CH=CH₂ | Pd(0) catalyzed allyl transfer | Fully Orthogonal | Mild deprotection conditions.[5] | Requires careful removal of the palladium catalyst.[5] |
Table 2: Typical Quantitative Data for the Synthesis of a Cyclic Peptide using the this compound Strategy
| Parameter | Typical Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | Merrifield or PAM resin is commonly used for Boc-SPPS. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| Nα-Boc Deprotection Efficiency | >99.5% | Typically with 25-50% TFA in Dichloromethane (DCM). |
| On-resin Saponification Yield | 85 - 95% | Dependent on peptide sequence and reaction conditions. |
| On-resin Cyclization (Lactamization) Yield | 70 - 90% | Highly sequence and conformation dependent. |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on peptide length and complexity. |
| Final Purified Peptide Yield | 15 - 30% | After cleavage, deprotection, and purification by RP-HPLC. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry
This protocol outlines the general steps for elongating the peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in Dichloromethane (DCM) for 30 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
-
Treat the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (5x).
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the Nα-Boc-protected amino acid (3 equivalents relative to resin loading) with a coupling agent such as HBTU (0.95 equivalents) and HOBt (1 equivalent) in N,N-Dimethylformamide (DMF) with the addition of DIEA (2 equivalents) for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
Wash the resin with DMF (3x) and DCM (3x) and dry for the next cycle.
Protocol 2: Selective Saponification of the Glu(OMe) Side Chain
This protocol is performed on the fully assembled, resin-bound peptide, where the Nα-Boc group of the N-terminal amino acid has been removed.
Materials:
-
Peptide-resin with this compound incorporated in the sequence.
-
Saponification solution: 1 M Lithium Hydroxide (LiOH) in a 3:1 mixture of Tetrahydrofuran (THF) and water.
Procedure:
-
Swell the peptide-resin in THF for 30 minutes.
-
Drain the solvent and add the saponification solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing by mass spectrometry.
-
Once the saponification is complete, wash the resin thoroughly with a 1:1 mixture of THF/water (3x), followed by DMF (3x), and DCM (3x).
-
The resin now contains the peptide with a free carboxylic acid on the glutamic acid side chain, ready for cyclization.
Protocol 3: On-Resin Side-Chain Lactam Bridge Formation
This protocol describes the cyclization between the newly deprotected glutamic acid side chain and a lysine side chain, which has been orthogonally deprotected (e.g., removal of an Fmoc or Alloc group). For a Boc/Bzl strategy, a common pairing is Boc-Glu(OMe)-OH and Boc-Lys(Z)-OH, where the Z (benzyloxycarbonyl) group is stable to the saponification conditions.
Materials:
-
Peptide-resin with deprotected glutamic acid and lysine side chains.
-
Cyclization reagent: HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents) in DMF.
Procedure:
-
Swell the peptide-resin in DMF.
-
Add the cyclization reagent solution to the resin.
-
Agitate the mixture at room temperature for 4-24 hours. The reaction is often slower than linear couplings and should be monitored carefully.
-
After completion, wash the resin extensively with DMF (5x) and DCM (5x).
Protocol 4: Final Cleavage and Deprotection
This protocol is for the final cleavage of the cyclic peptide from the resin and removal of any remaining side-chain protecting groups (e.g., Benzyl-based groups).
Materials:
-
Dried peptide-resin.
-
Cleavage cocktail: Anhydrous Hydrofluoric acid (HF) with a scavenger such as anisole (5-10%).
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus by trained personnel.
-
Procedure:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Cool the vessel to -5 to 0°C.
-
Condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
The crude peptide is then precipitated with cold diethyl ether, washed, and dried.
-
The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Diagram 1: Orthogonal Protection Strategy Workflow
Caption: Workflow for synthesizing a side-chain cyclized peptide.
Diagram 2: Inhibition of the RAS-RAF Signaling Pathway
Caption: Mechanism of action for a cyclic peptide inhibitor.
References
- 1. biosynth.com [biosynth.com]
- 2. Inhibition of Ras Signaling by Blocking Ras-Effector Interactions with Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Ras-Effector Interaction by Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Cleavage Involving Glutamic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on cleavage strategies for peptides containing glutamic acid (Glu), with a specific focus on scenarios involving its methyl ester (OMe). In standard Fmoc-based solid-phase peptide synthesis (SPPS), the γ-carboxyl group of glutamic acid is typically protected as a tert-butyl (tBu) ester, which is readily removed during the final cleavage from the resin with trifluoroacetic acid (TFA). The use of a methyl ester as a side-chain protecting group is less common due to its stability in acidic conditions.
This document addresses three primary scenarios:
-
Mild Cleavage to Preserve Side-Chain Esters: Protocols for cleaving peptides from highly acid-labile resins to yield fully protected peptide fragments, where a glutamic acid methyl ester would remain intact.
-
Orthogonal On-Resin Deprotection of Glutamic Acid Methyl Ester: A specific protocol for the selective removal of a methyl ester protecting group from the glutamic acid side chain while the peptide remains attached to the resin.
-
Standard Cleavage for Full Peptide Deprotection: A reference protocol for the complete removal of all acid-labile protecting groups, including the commonly used tert-butyl ester of glutamic acid.
Section 1: Mild Cleavage Cocktails for obtaining Protected Peptides
For the synthesis of protected peptide fragments where the glutamic acid methyl ester needs to be preserved, the choice of a highly acid-labile resin is crucial. The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose as it allows for cleavage under very mild acidic conditions that do not affect most side-chain protecting groups, including methyl esters.[1][2]
Experimental Protocols for Mild Cleavage
Protocol 1.1: Acetic Acid/Trifluoroethanol/Dichloromethane (TFE/DCM) Cleavage from 2-CTC Resin [1][3]
This protocol is suitable for obtaining fully protected peptide fragments.
Materials:
-
Peptide-resin (synthesized on 2-CTC resin)
-
Acetic acid (AcOH)
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Cold diethyl ether ((Et)₂O)
-
Sintered glass funnel
-
Round-bottom flask
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Prepare the cleavage cocktail: a 1:1:8 (v/v/v) mixture of acetic acid, TFE, and DCM. Prepare approximately 20 mL of the cocktail per gram of resin.
-
Suspend the dry peptide-resin in half of the cleavage cocktail in a reaction vessel.
-
Allow the suspension to stand at room temperature for 30 minutes with occasional swirling.
-
Filter the resin through a sintered glass funnel into a clean round-bottom flask.
-
Wash the resin with the remaining cleavage cocktail and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure using a rotary evaporator to remove the DCM.
-
Add cold diethyl ether to the concentrated solution to precipitate the protected peptide.
-
If precipitation is incomplete, store the mixture at 4°C overnight.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 1.2: Dilute TFA Cleavage from 2-CTC Resin [4][5][6]
This method uses a very low concentration of TFA and is effective for cleaving peptides while preserving acid-labile protecting groups.
Materials:
-
Peptide-resin (synthesized on 2-CTC resin)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a greener alternative like anisole or 1,3-dimethoxybenzene.
-
Cold diethyl ether ((Et)₂O)
-
Collection vessel
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Prepare a 1-2% (v/v) solution of TFA in DCM (or alternative solvent).
-
Suspend the peptide-resin in the dilute TFA solution.
-
Agitate the mixture at room temperature for 30-60 minutes. The optimal time may need to be determined empirically.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of the cleavage solution and combine the filtrates.
-
Quickly remove the solvent and TFA by rotary evaporation or a stream of nitrogen.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Data Presentation: Comparison of Mild Cleavage Conditions
| Cleavage Cocktail | Resin | Cleavage Time | Efficacy | Notes |
| AcOH/TFE/DCM (1:1:8) | 2-CTC | 30 min | High | Preserves most acid-labile protecting groups. |
| 1-2% TFA in DCM | 2-CTC | 30-60 min | High | Effective for obtaining protected fragments.[4][6] |
| 2% TFA in Anisole | 2-CTC | 30-60 min | High | A greener alternative to DCM.[4] |
Section 2: Orthogonal On-Resin Deprotection of Glutamic Acid Methyl Ester
When a glutamic acid methyl ester is used as a protecting group in an orthogonal protection strategy, it can be selectively cleaved on-resin using saponification. This allows for subsequent modifications, such as on-resin cyclization.[7] Alkali metal trimethylsilanolates are effective reagents for this purpose, as they can convert methyl esters to the corresponding carboxylates under mild, non-aqueous conditions.[7]
Experimental Protocol for On-Resin Saponification
Protocol 2.1: Saponification using Lithium Trimethylsilanolate [7]
Materials:
-
Peptide-resin with Glu(OMe)
-
Lithium trimethylsilanolate (LiOTMS)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Reaction vessel
-
Sintered glass funnel
Procedure:
-
Swell the peptide-resin in the anhydrous solvent within a reaction vessel.
-
Prepare a solution of lithium trimethylsilanolate (1.5 equivalents per ester group) in the anhydrous solvent.
-
Add the LiOTMS solution to the swollen resin.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Once the saponification is complete, filter the resin and wash thoroughly with the solvent, followed by DCM and DMF to remove excess reagents and byproducts.
-
The resin-bound peptide with the deprotected glutamic acid side chain is now ready for the next synthetic step (e.g., cyclization) or final cleavage.
Data Presentation: On-Resin Saponification
| Reagent | Equivalents | Solvent | Reaction Time | Outcome |
| LiOTMS | 1.5 | THF | Varies (monitor) | Selective deprotection of methyl ester.[7] |
Section 3: Standard Cleavage Cocktail for Full Peptide Deprotection
For peptides where the final product requires a free carboxylic acid at the glutamic acid side chain, and where the standard Fmoc-Glu(OtBu)-OH was used during synthesis, a standard TFA-based cleavage cocktail is employed. This will simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.
Experimental Protocol for Full Deprotection
Protocol 3.1: TFA/TIS/H₂O Cleavage [8]
This is a widely used and effective cocktail for most peptides.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether ((Et)₂O)
-
Reaction vessel
-
Sintered glass funnel
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v).
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of neat TFA and combine the filtrates.
-
Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 3.2: Reagent K Cleavage for Peptides with Sensitive Residues [8][9]
Reagent K is recommended for peptides containing sensitive amino acids such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr) to minimize side reactions.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water (H₂O)
-
Cold diethyl ether ((Et)₂O)
Procedure:
-
Prepare Reagent K: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% EDT (v/v/w/v/v).
-
Follow steps 4-10 from Protocol 3.1, using Reagent K as the cleavage cocktail.
Data Presentation: Standard Cleavage Cocktails
| Cleavage Cocktail | Composition | Cleavage Time | Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 hours | General purpose, full deprotection.[8] |
| Reagent K | 82.5:5:5:5:2.5 (TFA:Phenol:H₂O:Thioanisole:EDT) | 2-3 hours | Peptides with sensitive residues (Cys, Met, Trp, Tyr).[8][9] |
Potential Side Reactions: Transesterification
While not a common protecting group strategy, the formation of a glutamic acid methyl ester as a side product during cleavage is a theoretical possibility, particularly if methanol is present in the cleavage mixture or during workup. Standard cleavage protocols use water as a scavenger, which would favor hydrolysis of any reactive intermediates back to the carboxylic acid. To avoid transesterification, ensure that all solvents and reagents are free of alcohols unless esterification is the desired outcome.
Visualizations
References
- 1. glycopep.com [glycopep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 6. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. oipub.com [oipub.com]
Application Notes and Protocols for the Incorporation of Boc-Glu(OMe)-OMe in Hydrophobic Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of hydrophobic peptides presents significant challenges, primarily due to their propensity for aggregation and poor solubility in common solvents.[1][2][3] These issues can lead to incomplete coupling reactions, low yields, and difficult purification. The incorporation of modified amino acids, such as Boc-Glu(OMe)-OMe (N-α-tert-butyloxycarbonyl-L-glutamic acid α,γ-dimethyl ester), can be a strategic approach to modulate the physicochemical properties of a peptide. The methyl ester on the side chain can influence solubility and potentially disrupt the formation of secondary structures that lead to aggregation.[4]
This document provides detailed application notes and protocols for the successful incorporation of this compound into hydrophobic peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
Key Considerations for Incorporating this compound
The use of this compound in the synthesis of hydrophobic peptides requires careful consideration of several factors to ensure high yield and purity.
-
Coupling Efficiency: While glutamic acid derivatives are not typically considered the most difficult amino acids to couple, the hydrophobicity of the growing peptide chain can lead to aggregation, hindering the accessibility of the N-terminus.[5][6] Therefore, the choice of coupling reagent and reaction conditions is critical.
-
Side Reactions: The primary potential side reaction involving the glutamic acid side chain is the formation of pyroglutamate if the glutamic acid residue is at the N-terminus. Additionally, while the methyl ester is generally stable, the potential for hydrolysis under strongly acidic or basic conditions over extended periods should be considered.[][8]
-
Solvent Selection: For hydrophobic sequences, solvents that can disrupt secondary structures and improve solvation are crucial. N-methyl-2-pyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior ability to solvate aggregating peptides.[3] The addition of chaotropic agents or co-solvents like dichloromethane (DCM) can also be beneficial.[9]
-
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups requires strong acids. The stability of the γ-methyl ester of the glutamic acid residue under these harsh conditions is a key consideration. Standard Boc/Bzl cleavage cocktails are generally compatible.[5]
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are suitable for Boc-SPPS. For hydrophobic peptides, a low-substitution resin (e.g., 0.3-0.5 mmol/g) is recommended to minimize peptide aggregation.[4]
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole)
-
-
Solvents:
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
-
DIEA (N,N-Diisopropylethylamine)
-
-
Deprotection Reagent: 50% TFA (Trifluoroacetic acid) in DCM.
-
Cleavage Cocktail: Anhydrous HF or TFMSA (Trifluoromethanesulfonic acid) with scavengers (e.g., anisole, thioanisole).
-
Analytical Reagents: Acetonitrile (ACN), water, TFA for HPLC; appropriate matrices for MALDI-TOF MS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The following is a general manual protocol for the incorporation of this compound into a hydrophobic peptide sequence on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF or NMP for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF/NMP (3x).[10]
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF/NMP for 2 minutes (2x).
-
Wash the resin with DMF/NMP (5x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF/NMP. Add DIEA (6 eq.) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Capping (Optional but Recommended for Difficult Couplings): If the coupling is incomplete after a second attempt, cap the unreacted amino groups by treating the resin with acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection (step 2).
-
Washing and Drying: Wash the completed peptide-resin thoroughly with DMF/NMP, followed by DCM, and dry under vacuum.
Cleavage and Deprotection
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. Handle with extreme care in a specialized apparatus and a well-ventilated fume hood.
-
HF Cleavage:
-
Place the dried peptide-resin in the HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF / 10% anisole) and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF):
-
Treat the peptide-resin with a solution of TFMSA/TFA/thioanisole.
-
Stir at room temperature for 2-4 hours.
-
Evaporate the cleavage cocktail under reduced pressure.
-
-
Peptide Precipitation and Washing:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide under vacuum.
-
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or aqueous ACN with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C8 or C18 column and a water/acetonitrile gradient containing 0.1% TFA.[11]
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]
-
Data Presentation
Comparison of Coupling Reagents for this compound Incorporation
The following table provides a summary of expected performance for different coupling reagents when incorporating this compound into a hydrophobic peptide sequence. The data is based on typical outcomes for sterically hindered couplings and challenging sequences.
| Coupling Reagent | Activation Time | Coupling Time | Estimated Yield | Racemization Risk | Notes |
| DIC/HOBt | 10-15 min | 2-4 hours | 85-95% | Low | A cost-effective and reliable choice for standard couplings. May be less efficient for highly aggregated sequences. |
| HBTU/DIEA | 2-5 min | 1-2 hours | >95% | Low | A highly efficient and widely used coupling reagent.[13] |
| HATU/DIEA | 2-5 min | 30-60 min | >98% | Very Low | Generally considered one of the most efficient coupling reagents, especially for difficult couplings and to minimize racemization.[14] |
| PyBOP/DIEA | 2-5 min | 1-2 hours | >95% | Low | A good alternative to HBTU, particularly if guanidinylation of the N-terminus is a concern. |
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
- 8. Boc-Glu(OBzl)-OH ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. biosynth.com [biosynth.com]
- 10. chempep.com [chempep.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Solid-Phase Synthesis of Peptides with Boc-Glu(OMe)-OMe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust and widely used approach in SPPS. This document provides a detailed comparison of manual and automated methodologies for the synthesis of peptides incorporating Boc-Glu(OMe)-OMe, a protected glutamic acid derivative where the side-chain is a methyl ester. The choice between manual and automated synthesis is a critical decision influenced by factors such as scale, throughput, complexity of the peptide, and available resources. These application notes offer comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to guide researchers in selecting the optimal synthesis strategy.
A key consideration when working with this compound is the stability of the side-chain methyl ester. While stable to the moderately acidic conditions used for Nα-Boc deprotection (typically trifluoroacetic acid in dichloromethane), it requires harsher conditions for cleavage, such as strong acids like hydrogen fluoride (HF), or saponification post-synthesis. This contrasts with the more labile benzyl ester protecting groups often used for glutamic acid side chains in Boc-SPPS. Potential side reactions include the formation of pyroglutamate from an N-terminal glutamic acid residue under acidic conditions and transesterification of the side-chain ester if alcohols are used in certain steps.[1][2]
Data Presentation: Manual vs. Automated Synthesis
The selection of a synthesis method is often guided by a quantitative assessment of performance, cost, and labor. The following tables provide a summary of key metrics for manual and automated SPPS for the incorporation of this compound.
Table 1: General Comparison of Manual and Automated SPPS
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Flexibility | High (easy to modify protocols) | Moderate (protocol changes can be more complex) |
| Initial Investment | Low | High |
Table 2: Illustrative Performance Data for a Model Peptide containing Glu(OMe)
Note: This data is illustrative and can vary significantly depending on the specific peptide sequence, length, coupling reagents, and synthesis conditions. The data is based on typical outcomes in SPPS and a rapid manual method that showed higher crude purity compared to a microwave-assisted automated method.[3]
| Parameter | Manual Synthesis | Automated Synthesis |
| Coupling Efficiency (per step) | >98% | >99% |
| Overall Crude Peptide Yield | 65 - 85% | 70 - 90% |
| Crude Peptide Purity (by HPLC) | ~70% | ~50-80% |
| Final Purified Peptide Yield | 20 - 40% | 25 - 45% |
| Final Peptide Purity (by HPLC) | >98% | >98% |
Experimental Protocols
I. Manual Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide on a Merrifield resin using Boc chemistry.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., p-cresol, thioanisole)
-
Diethyl ether (cold)
-
Manual SPPS reaction vessel with a sintered glass filter
Protocol:
-
Resin Swelling:
-
Place the desired amount of Merrifield resin in the reaction vessel.
-
Wash the resin with DCM (3 x 10 mL/g resin) for 2 minutes each.
-
Swell the resin in DCM for at least 30 minutes.
-
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (Example with HBTU):
-
In a separate vessel, dissolve the Boc-amino acid (3 equivalents relative to resin substitution) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test (will be negative for a complete reaction).
-
-
Washing:
-
After a successful coupling, drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).
-
-
Repeat Cycles:
-
Repeat steps 2-5 for each amino acid in the sequence, using this compound at the appropriate position.
-
-
Final Cleavage and Deprotection (HF Cleavage):
-
After the final coupling and washing, dry the peptide-resin under vacuum.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
-
II. Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for automated peptide synthesis on a commercially available peptide synthesizer. Specific parameters will need to be adjusted based on the instrument's software and capabilities.
Materials and Reagents:
-
As per the manual protocol, with reagents loaded into the synthesizer's reservoirs.
-
Automated peptide synthesizer.
Protocol:
-
Resin Loading:
-
Load the appropriate amount of resin into the synthesizer's reaction vessel.
-
-
Sequence Programming:
-
Enter the desired peptide sequence into the synthesizer's software.
-
Define the synthesis scale and select the appropriate protocols for deprotection, washing, coupling, and reagent delivery.
-
-
Automated Synthesis Cycles: The instrument will automatically perform the following steps for each amino acid:
-
DCM Wash: The resin is washed with DCM.
-
Deprotection: The N-terminal Boc group is removed by flushing with a pre-programmed TFA/DCM solution.
-
Washing: The resin is automatically washed with DCM and/or DMF to remove deprotection reagents.
-
Neutralization: The resin is treated with a DIEA solution to neutralize the N-terminal amine.
-
Washing: The resin is washed to remove excess base.
-
Amino Acid Delivery and Coupling: The synthesizer dispenses the required amounts of Boc-amino acid (including this compound), activator (e.g., HBTU), and base into the reaction vessel for in-situ activation and coupling for a pre-programmed duration.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and soluble by-products.
-
-
Post-Synthesis Processing:
-
Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.
-
The final cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (step 7).
-
Visualizations
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Discussion
Manual Synthesis: Manual SPPS offers a lower initial investment and greater flexibility, making it well-suited for small-scale synthesis and methods development. It allows for real-time monitoring and adjustments to the protocol, which can be advantageous when dealing with difficult sequences or incorporating non-standard amino acids. However, manual synthesis is labor-intensive, time-consuming, and prone to operator variability, which can affect reproducibility.
Automated Synthesis: Automated peptide synthesizers provide high throughput, excellent reproducibility, and significantly reduced hands-on time. They are ideal for the routine synthesis of multiple peptides or longer, more complex sequences. The optimized reagent delivery systems can also lead to lower solvent and reagent consumption. The main drawbacks are the high initial cost of the instrumentation and potentially less flexibility for troubleshooting and protocol optimization on the fly.
Choice of Method: The decision between manual and automated synthesis for peptides containing this compound depends on the specific research goals. For the synthesis of a few peptides for initial screening or for optimizing coupling conditions, manual synthesis may be more practical. For larger-scale production, high-throughput screening of peptide libraries, or the synthesis of long and complex peptides where consistency is paramount, automated synthesis is the superior choice. Regardless of the method, careful monitoring of coupling efficiency and consideration of potential side reactions are crucial for a successful outcome.
References
Synthesis of Bioactive Peptides Using Boc-Glu(OMe)-OMe: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive peptides utilizing N-tert-butyloxycarbonyl-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe). While this compound can be used in specific solution-phase applications, for chain elongation in both solution-phase and solid-phase peptide synthesis (SPPS), the more common and versatile starting material is N-tert-butyloxycarbonyl-L-glutamic acid γ-methyl ester (Boc-Glu(OMe)-OH) . This document will focus on the application of Boc-Glu(OMe)-OH in standard peptide synthesis workflows.
The use of a γ-methyl ester for side-chain protection of glutamic acid offers an alternative to the more common benzyl or tert-butyl esters, particularly when specific deprotection strategies are required.
Data Presentation: Synthesis of Glutamic Acid-Containing Peptides
The following table summarizes representative quantitative data for the synthesis of peptides containing glutamic acid residues using Boc-protection strategies. It is important to note that yields and purity are highly dependent on the peptide sequence, coupling methods, and purification techniques employed.
| Peptide Sequence/Fragment | Synthesis Method | Glutamic Acid Derivative | Coupling Reagent(s) | Crude Yield (%) | Purified Yield (%) | Purity (%) | Reference(s) |
| Model Peptide containing N-Me-D-Glu | Boc/Bzl SPPS | Boc-N-Me-D-Glu(OBzl)-OH | HATU/DIEA | 60 - 80% | 15 - 30% | >95% (after HPLC) | [1] |
| Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH | Solution Phase | Boc-Glu(OBzl)-OH | DCC | Not Reported | ~80-90% | >95% | [2] |
| α-synuclein (110-115) fragment | Fmoc SPPS | Fmoc-Glu(OtBu)-OH | BOP/DIPEA | Not Reported | Good | High | [3] |
| SARS-CoV 3CLpro Inhibitor Peptides | Solution Phase | Cbz-L-Glu-OH derived building block | EDC/HOBt | Not Reported | Moderate | High | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Glutamic Acid-Containing Peptide using Boc-Glu(OMe)-OH
This protocol outlines the manual solid-phase synthesis of a target peptide on a Merrifield resin using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. The γ-carboxyl group of the glutamic acid residue is protected as a methyl ester.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Merrifield resin (1 g, ~1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour.
-
Wash the resin with DCM (3 x 15 mL).
-
Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH) to the resin as its cesium salt to minimize racemization.[4]
2. Peptide Chain Elongation (One Coupling Cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 15 mL).
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL).[4]
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM (15 mL).
-
Agitate for 20-30 minutes.[4]
-
Drain and wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).
-
-
Neutralization:
-
Wash the resin with N,N-dimethylformamide (DMF) (3 x 15 mL).
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF (15 mL).
-
Agitate for 5 minutes, then drain. Repeat the neutralization.
-
Wash the resin with DMF (5 x 15 mL).
-
-
Coupling of Boc-Glu(OMe)-OH:
-
In a separate vessel, pre-activate Boc-Glu(OMe)-OH (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to react for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
-
Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.
3. Side-Chain Deprotection (Saponification of Methyl Ester - Optional, if free γ-carboxyl is needed on-resin):
-
Wash the peptide-resin with a suitable solvent like THF.
-
Treat the resin with a solution of lithium hydroxide (LiOH) in a mixture of THF and water.[5] The reaction time and temperature may need to be optimized to ensure complete saponification without significant side reactions.
-
Wash the resin thoroughly with water, followed by DMF and DCM, to remove excess base.
4. Cleavage from Resin and Final Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as anisole. This step cleaves the peptide from the Merrifield resin and removes benzyl-based side-chain protecting groups. (Caution: HF is extremely hazardous and requires specialized equipment and training). [4]
-
If the γ-methyl ester is intended to be part of the final peptide, it may be partially or fully cleaved under strong acidic conditions like HF. For milder cleavage that may preserve the methyl ester, TFMSA (trifluoromethanesulfonic acid) can be used.[1]
5. Peptide Purification and Analysis:
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Wash the crude peptide with cold ether and dry under vacuum.
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.
Visualizations
Experimental Workflow for Boc-SPPS
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS).
Signaling Pathway for Glutamic Acid-Containing Peptides
Many bioactive peptides, including those containing glutamic acid, can act as signaling molecules by interacting with cell surface receptors. Glutamic acid itself is a key neurotransmitter, and peptides containing this residue can modulate neuronal signaling.[6] One common mechanism involves the activation of G-protein coupled receptors (GPCRs), leading to downstream cellular responses.
Caption: GPCR signaling pathway activated by a glutamic acid-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chempep.com [chempep.com]
- 5. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of Glutamic Acid During Peptide Coupling
Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of glutamic acid during peptide coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: I've detected significant racemization of my glutamic acid residue after coupling. What are the most likely causes?
A1: Significant racemization of glutamic acid can stem from several factors during the coupling step. The primary culprits are often an inappropriate choice of coupling reagent, suboptimal reaction conditions, or the use of a strong, sterically unhindered base. The mechanism of racemization typically proceeds through the formation of an oxazolone intermediate or by direct enolization, both of which are influenced by these factors.[1][2][3]
Q2: Which coupling reagent should I use to minimize glutamic acid racemization?
A2: The choice of coupling reagent is critical. While highly efficient, onium salt-based reagents like HBTU and HATU can lead to increased racemization under non-optimized conditions.[2] For sensitive amino acids like glutamic acid, carbodiimide-based reagents such as N,N'-diisopropylcarbodiimide (DIC) are often a safer choice when used in conjunction with racemization-suppressing additives like OxymaPure.[4][5] Phosphonium salt-based reagents like PyOxim have also demonstrated superior performance in minimizing racemization compared to aminium/uronium-based reagents like HCTU.[6]
Q3: I'm using a carbodiimide reagent but still observing racemization. What am I doing wrong?
A3: Using a carbodiimide reagent like DIC or DCC alone can lead to significant racemization.[7] It is crucial to use these reagents with an additive that suppresses racemization.[2][8] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential for minimizing the formation of the racemization-prone oxazolone intermediate.[8][9]
Q4: How does the base I use affect racemization?
A4: The choice and amount of base significantly influence the rate of racemization. Strong or sterically unhindered bases can more readily abstract the α-proton of the activated amino acid, leading to direct enolization and racemization.[1][3] For instance, N,N-diisopropylethylamine (DIPEA) is more likely to cause racemization than more sterically hindered or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[10]
Q5: Can reaction temperature and time impact the extent of racemization?
A5: Yes, both temperature and time are critical factors. Elevated temperatures, while increasing the coupling rate, also accelerate the rate of racemization.[11][12][13] This is a key consideration in microwave-assisted peptide synthesis.[12] Similarly, prolonged pre-activation of the amino acid before adding it to the peptide-resin increases the opportunity for racemization to occur.[2][3] Therefore, it is advisable to perform couplings at controlled temperatures (e.g., room temperature or 0°C for highly sensitive couplings) and to minimize the pre-activation time.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of glutamic acid racemization during peptide coupling?
A1: The most common mechanism is the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxyl group of the N-protected glutamic acid is activated by the coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the α-carbon. A secondary mechanism is direct enolization, where a base abstracts the acidic α-proton of the activated amino acid, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[1][2]
Q2: Are there specific protecting groups for glutamic acid that help reduce racemization?
A2: While the side-chain protecting group of glutamic acid (e.g., OtBu) is crucial for preventing side reactions at the carboxyl group, the N-terminal protecting group plays a more direct role in influencing racemization. Urethane-based protecting groups like Fmoc and Boc are designed to suppress oxazolone formation and thus reduce the tendency for racemization compared to other N-acyl groups.[8]
Q3: How can I quantitatively assess the level of racemization in my synthesized peptide?
A3: The most common method for quantifying racemization is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), after hydrolysis of the peptide.[10] This allows for the separation and quantification of the D- and L-isomers of the amino acid . Another approach involves synthesizing a diastereomeric version of the peptide using the D-amino acid and comparing the chromatographic profiles.[14]
Q4: What is the role of additives like HOBt, HOAt, and OxymaPure?
A4: These additives act as racemization suppressors, particularly when used with carbodiimide coupling reagents.[8][9] They react with the initially formed activated intermediate to generate an active ester. This active ester is more reactive towards the amine component of the coupling reaction than it is towards intramolecular cyclization to form the oxazolone, thereby kinetically favoring the desired peptide bond formation over the racemization pathway.[7] OxymaPure is often preferred as it is a non-explosive alternative to HOBt and HOAt.[8]
Q5: Is it possible to completely eliminate racemization?
A5: While complete elimination is challenging, especially for sensitive amino acids, it is possible to reduce racemization to negligible levels by carefully optimizing the reaction conditions. This includes the judicious selection of coupling reagents, additives, and bases, as well as controlling the temperature and reaction time.[7]
Quantitative Data Summary
The following tables provide a summary of quantitative and qualitative data on the impact of various factors on racemization during peptide coupling.
Table 1: Comparison of Coupling Reagent and Additive Combinations on Racemization
| Coupling Reagent | Additive | Relative Racemization Tendency | Notes |
| DIC | None | High | Not recommended for sensitive amino acids.[7] |
| DIC | HOBt | Low | A standard and effective combination for suppressing racemization.[8] |
| DIC | HOAt | Very Low | Generally more effective than HOBt but has explosive properties.[8] |
| DIC | OxymaPure | Very Low | A non-explosive and highly effective alternative to HOBt and HOAt.[4][9] |
| HBTU/HATU | None | Moderate to High | Efficient coupling reagents, but can cause racemization if not optimized.[2] |
| PyOxim | None | Very Low | Phosphonium-based reagent showing lower racemization than HCTU.[6] |
| HCTU | None | Moderate | Aminium-based reagent, generally shows higher racemization than Oxyma-based reagents.[6] |
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | Basicity | General Racemization Tendency |
| DIPEA (N,N-diisopropylethylamine) | Low | High | Higher |
| NMM (N-methylmorpholine) | Medium | Medium | Lower |
| 2,4,6-Collidine | High | Medium | Lowest |
Source: Adapted from literature discussing the impact of organic bases on peptide condensation reactions.[10]
Table 3: Effect of Temperature on Racemization
| Temperature | General Effect on Racemization | Recommendation |
| Elevated (e.g., > 40°C) | Increases the rate of racemization significantly.[11][13] | Avoid for sensitive couplings unless necessary for difficult sequences, and if so, use with caution and optimized protocols.[12] |
| Room Temperature (~25°C) | Moderate racemization potential. | Standard condition for most couplings. |
| Low (e.g., 0°C) | Reduces the rate of racemization. | Recommended for coupling of highly sensitive amino acids.[10] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Glu(OtBu)-OH using DIC/OxymaPure
This protocol is designed to minimize racemization during the solid-phase peptide synthesis (SPPS) of a peptide containing glutamic acid.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes.
-
Perform the Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid/additive solution.
-
Immediately add the activated solution to the washed and deprotected peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring:
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated (double coupling).
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.
-
Protocol 2: Low-Racemization Coupling using HBTU/HOBt
This protocol provides a general procedure for using HBTU with HOBt to minimize racemization.
Materials:
-
Fmoc-Glu(OtBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free N-terminal amine
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DIPEA or NMM (6 equivalents) to the activation mixture.
-
Allow the mixture to pre-activate for no more than 2 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction, Monitoring, and Washing:
-
Follow steps 3-5 from Protocol 1.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. csbio.com [csbio.com]
- 14. experts.nau.edu [experts.nau.edu]
Technical Support Center: Boc-Glu(OMe)-OMe Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions encountered during the deprotection of N-Boc-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the deprotection of this compound?
The two most common side reactions during the acidic deprotection of this compound are the formation of pyroglutamate and the hydrolysis of the methyl esters.
-
Pyroglutamate Formation: The N-terminal glutamic acid derivative can undergo intramolecular cyclization to form a pyroglutamic acid derivative. This reaction is catalyzed by acidic conditions.[1][2]
-
Ester Hydrolysis: The methyl esters on the glutamic acid side chain and backbone can be partially or fully hydrolyzed to the corresponding carboxylic acids, especially in the presence of water.
Q2: What is the general mechanism of Boc deprotection?
Boc deprotection is an acid-catalyzed elimination reaction. The acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material (this compound) and the appearance of the product spot (which should be ninhydrin-positive) can be observed. LC-MS provides a more accurate assessment of the reaction mixture, allowing for the identification of the desired product and any side products.
Troubleshooting Guide
This guide addresses common issues encountered during the deprotection of this compound and provides potential solutions.
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product as observed by TLC or LC-MS.
-
Complex mixture of products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient acid concentration or equivalents. | Increase the concentration of trifluoroacetic acid (TFA) or use a higher molar excess of HCl in dioxane. A common starting point is 25-50% TFA in dichloromethane (DCM).[3] |
| Insufficient reaction time. | Extend the reaction time and monitor closely by TLC or LC-MS. Typical reaction times range from 30 minutes to a few hours at room temperature.[3] |
| Steric hindrance around the Boc-protected amine. | While less common for this substrate, switching to a stronger acid system (e.g., neat TFA) or slightly elevated temperatures (use with caution) may be necessary. |
Issue 2: Formation of Pyroglutamate Side Product
Symptoms:
-
A major side product with a mass corresponding to the cyclized product is observed by LC-MS.
-
Lower yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Prolonged exposure to strong acidic conditions. | Minimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| High reaction temperature. | Perform the deprotection at 0 °C or room temperature. Avoid heating the reaction mixture. |
| Use of TFA, which can promote cyclization. | Consider using 4M HCl in dioxane, which is reported to be a milder alternative that can sometimes reduce pyroglutamate formation.[4] |
Issue 3: Hydrolysis of Methyl Esters
Symptoms:
-
Side products with masses corresponding to the mono- or di-acid are observed by LC-MS.
-
Difficulty in purification due to the presence of multiple charged species.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Presence of water in the reaction mixture. | Use anhydrous solvents (DCM, dioxane) and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Extended reaction times in acidic conditions. | Minimize the reaction time to what is necessary for complete Boc deprotection. |
| Work-up procedure introducing water. | If an aqueous work-up is necessary, perform it quickly and at a low temperature. Consider alternative work-up procedures, such as direct evaporation of the volatiles and precipitation of the product salt. |
Quantitative Data on Side Reactions
While precise quantitative data for the deprotection of this compound is not extensively published, the following table provides a qualitative comparison of expected side product formation under different conditions based on general principles of peptide chemistry.
| Deprotection Reagent | Temperature | Expected Pyroglutamate Formation | Expected Ester Hydrolysis |
| 25% TFA in DCM | Room Temp | Low to Moderate | Low (with anhydrous conditions) |
| 50% TFA in DCM | Room Temp | Moderate | Low to Moderate (with anhydrous conditions) |
| 100% TFA | Room Temp | Moderate to High | Moderate (moisture sensitive) |
| 4M HCl in Dioxane | Room Temp | Low | Low (with anhydrous conditions) |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) (e.g., 10 mL per 1 g of substrate).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (e.g., 25-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.[3] The resulting TFA salt of the deprotected amine can often be used in the next step without further purification.
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add a 4M solution of HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl by rotary evaporation. The crude product will be the hydrochloride salt. This can be precipitated by the addition of cold diethyl ether, filtered, and dried under vacuum.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Optimizing HATU Coupling for Sterically Hindered Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges associated with the use of HATU for the coupling of sterically hindered amino acids.
Troubleshooting Guide
This guide addresses common issues encountered during HATU coupling reactions with sterically demanding substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inadequate Reagent Potency: Standard reagents like DCC/DIC are often inefficient for hindered couplings.[1] | Switch to a more potent coupling reagent. HATU is highly recommended for its high reactivity and effectiveness with bulky amino acids.[1][2][3] |
| Incomplete Activation: The carboxylic acid may not be fully converted to the reactive OAt-ester. | Pre-activate the carboxylic acid with HATU and a non-nucleophilic base (e.g., DIPEA) for 1-5 minutes before adding the amine component.[1][4][5] For very difficult cases, this pre-activation time can be extended.[6] | |
| Steric Hindrance: The bulky nature of the amino acids is physically impeding the reaction.[1] | Perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid and reagents to drive the reaction to completion.[1][7] | |
| Moisture: Water in the reaction can hydrolyze the active ester intermediate, reducing the yield.[5][6] | Use anhydrous solvents (e.g., dry DMF) and ensure all reagents are dry.[5][6] | |
| Incorrect Base: Use of a nucleophilic or less hindered base can lead to side reactions or incomplete deprotonation. | Use a non-nucleophilic, hindered base such as N,N-Diisopropylethylamine (DIPEA).[5][6][8] | |
| Poor Solubility: Reactants may not be fully dissolved, leading to an incomplete reaction.[6] | If solubility is an issue in a solvent like Dichloromethane (DCM), switch to a more polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[5][6][9] | |
| Significant Side Products Observed | Guanidinylation of N-terminal Amine: The free amine can react with excess HATU, "capping" the peptide chain and preventing further elongation.[2][4][6][10] | Avoid using a large excess of HATU. Use a slight excess of the carboxylic acid or equimolar amounts of the coupling reagent relative to the acid.[6] The order of addition is critical; pre-activating the acid before adding the amine minimizes the amine's exposure to free HATU.[11] |
| Racemization: Loss of stereochemical integrity at the activated amino acid. | HATU is known to suppress racemization effectively due to its HOAt moiety.[2][12] However, the risk can increase with stronger bases and prolonged reaction times.[1] Use the weakest effective base and avoid unnecessarily long coupling times. | |
| Difficulty Coupling Specific Residues | α,α-disubstituted amino acids (e.g., Aib): These are exceptionally hindered. | HATU is highly effective for residues like Aib (α-aminoisobutyric acid).[2] For extremely challenging cases, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH.[1][8] |
| N-methylated amino acids: The N-methyl group adds steric bulk and reduces the nucleophilicity of the amine. | HATU is a reagent of choice for these difficult couplings, providing better yields than HOBt-based reagents.[2][7] Double or triple coupling may be necessary.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is HATU considered a superior coupling reagent for sterically hindered amino acids?
A1: HATU's effectiveness stems from its ability to form a highly reactive OAt-active ester with the carboxylic acid.[6][12][13] The nitrogen atom in the 7-position of the azabenzotriazole ring creates a more reactive intermediate compared to the OBt-esters formed by reagents like HBTU.[12] This leads to faster reaction kinetics and higher coupling efficiency, which is crucial for overcoming the physical obstruction caused by bulky amino acid side chains.[2][3] Furthermore, HATU is highly effective at suppressing racemization.[2][14]
Q2: What is "pre-activation" and why is it important for HATU couplings?
A2: Pre-activation is the process of mixing the carboxylic acid, HATU, and a non-nucleophilic base (like DIPEA) for a short period (typically 1-5 minutes) before adding the amine component.[1][4] This allows for the formation of the highly reactive OAt-ester intermediate. Adding the amine after this intermediate has formed maximizes the coupling rate and minimizes potential side reactions, such as the guanidinylation of the amine by free HATU.[6][11]
Q3: When should I perform a "double coupling"?
A3: A double coupling, which is simply repeating the coupling procedure with fresh reagents, is recommended for particularly challenging sequences.[1] This is often necessary when coupling bulky residues like Valine or Isoleucine, α,α-disubstituted amino acids like Aib, or N-methylated amino acids to drive the reaction to completion and avoid deletion sequences in the final peptide.[7][15]
Q4: Can I use a base other than DIPEA with HATU?
A4: It is strongly recommended to use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or sym-collidine.[6][8] Using less hindered or nucleophilic bases, such as triethylamine (TEA) or pyridine, can compete with the desired amine in reacting with the activated carboxylic acid, leading to lower yields and side products.[5][6]
Q5: What are the main byproducts of a HATU reaction and how do I remove them?
A5: The primary byproducts of a HATU coupling reaction are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[6][16] Tetramethylurea is a polar impurity that can sometimes be challenging to remove during purification.[6] Standard chromatographic techniques are typically employed for purification. It is important to note that HOAt is known to be explosive, which is a safety consideration for large-scale reactions.[6][16]
Q6: Are there safer, non-explosive alternatives to HATU that are still effective for hindered couplings?
A6: Yes, reagents based on OxymaPure, such as COMU, have been developed as safer alternatives to HOBt- and HOAt-based reagents.[17] COMU has coupling efficiencies comparable to HATU and avoids the use of potentially explosive benzotriazole derivatives, making it a valuable option, especially for large-scale synthesis.[8][10][17]
Data Summary
Comparison of Common Coupling Reagents for Difficult Sequences
| Reagent | Additive Moiety | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | HOAt | Very High | Excellent for hindered couplings, fast kinetics, low racemization.[2][12][14] | Higher cost, can cause N-terminal guanidinylation, based on explosive HOAt.[2][6][10] |
| HBTU | HOBt | Medium-High | Widely used, cost-effective standard reagent.[2] | Less effective than HATU for severely hindered couplings, higher risk of epimerization.[2][12] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU due to the electron-withdrawing chloro group.[2] | Can have allergenic potential.[10] |
| COMU | OxymaPure | High | Reactivity comparable to HATU, based on non-explosive OxymaPure, safer handling.[2][10][17] | Can have limited stability in solution.[10] |
| PyBOP | HOBt | High | Efficient, avoids guanidinylation side reactions.[4][10] | Byproducts can be hazardous (though less so than original BOP).[10] |
Recommended Stoichiometry for HATU Coupling (SPPS)
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 3 - 5 |
| HATU | 3 - 5 (or 3.9 if using 4 eq. of acid) |
| DIPEA | 6 - 10 |
Note: These are general guidelines. Optimization may be required for specific sequences.[1][4]
Experimental Protocols
Protocol 1: Standard HATU Coupling for a Sterically Hindered Amino Acid in SPPS
This protocol provides a general guideline for solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the synthesis resin (e.g., Rink Amide resin) in DMF for at least 1 hour.
-
Fmoc-Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Pre-activation of Amino Acid:
-
In a separate reaction vessel, dissolve the sterically hindered Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to this solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[4]
-
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 45 minutes to 2 hours.
-
Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Ninhydrin test for primary amines or Bromophenol blue test for secondary amines like N-methylated residues).[4][7]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled and deprotected, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.[4][15]
-
Peptide Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether to remove scavengers. The crude peptide can then be purified by HPLC.
Protocol 2: Troubleshooting via Double Coupling
If monitoring (Step 6 above) indicates an incomplete reaction:
-
After the initial coupling time, wash the resin as described in Step 7 of Protocol 1.
-
Repeat the coupling procedure (Steps 4 and 5) using a fresh solution of activated amino acid.
-
Allow the second coupling reaction to proceed for 45 minutes to 2 hours.
-
Proceed with monitoring and subsequent washing steps as described in Protocol 1.
Visualizations
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Troubleshooting workflow for low HATU coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. nbinno.com [nbinno.com]
- 15. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boc Deprotection in the Presence of Methyl Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of methyl ester side chains during the deprotection of tert-butyloxycarbonyl (Boc) protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is my methyl ester hydrolyzing during Boc deprotection?
A1: Standard Boc deprotection is typically performed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[1][2] While effective for removing the Boc group, these strong acidic conditions can also catalyze the hydrolysis of sensitive functional groups like methyl esters, leading to the formation of the corresponding carboxylic acid as a side product.[3][] The presence of water in the reaction mixture, either from reagents or atmospheric moisture, can exacerbate this issue.
Q2: What is the mechanism of methyl ester hydrolysis under acidic conditions?
A2: The acid-catalyzed hydrolysis of a methyl ester involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A nucleophile, typically water, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid.
Q3: Are there any general strategies to minimize methyl ester hydrolysis with standard acidic reagents?
A3: Yes, to minimize methyl ester hydrolysis when using TFA or HCl, consider the following strategies:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous. The presence of water is a key factor in ester hydrolysis.
-
Lower Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of ester hydrolysis more significantly than the rate of Boc deprotection.[5]
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the Boc deprotection is complete to minimize the exposure of the methyl ester to acidic conditions.
-
Acid Concentration: Using the minimum effective concentration of the acid can sometimes reduce the extent of side reactions.
Q4: Are there alternative, milder Boc deprotection methods that are more compatible with methyl esters?
A4: Yes, several milder methods have been developed to deprotect Boc groups in the presence of acid-sensitive functionalities. These include:
-
Oxalyl chloride in methanol: This method has been shown to be effective for deprotecting a wide range of N-Boc substrates while leaving acid-labile groups, including esters, intact.[3]
-
Deep Eutectic Solvents (DES): A mixture of choline chloride and p-toluenesulfonic acid (ChCl:pTSA) has been reported to selectively deprotect N-Boc groups in the presence of methyl esters.[6]
-
Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst, thus preserving the methyl ester.[7]
-
Catalyst-free water-mediated deprotection: Under high temperatures (e.g., 100-150 °C), water itself can mediate the deprotection of Boc groups. However, at higher temperatures, this method can lead to the hydrolysis of methyl esters.[8][9]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) have been used for Boc deprotection, sometimes showing selectivity for secondary N-Boc groups over other acid-labile groups.[10][11] However, their compatibility with methyl esters needs to be evaluated on a case-by-case basis.
Troubleshooting Guide
This guide addresses common issues encountered during the Boc deprotection of substrates containing a methyl ester side chain.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| Significant methyl ester hydrolysis (>10%) with TFA or HCl. | Standard acidic conditions are too harsh for the substrate. | Switch to a milder deprotection method such as oxalyl chloride in methanol. | Protocol 1: Oxalyl Chloride in Methanol[3] |
| Use a deep eutectic solvent (DES) like ChCl:pTSA. | Protocol 2: Deep Eutectic Solvent (ChCl:pTSA)[6] | ||
| Partial Boc deprotection and some ester hydrolysis. | Reaction conditions are not optimized. | For standard acidic methods, try lowering the temperature to 0 °C and carefully monitoring the reaction progress to minimize reaction time. | N/A |
| Consider thermal deprotection if the substrate is thermally stable. | Protocol 3: Thermal Deprotection[7] | ||
| Both starting material and hydrolyzed product are present, but the desired product is in low yield. | The chosen method is not selective for your substrate. | Evaluate alternative mild methods. If the amine is activated (e.g., on a pyrrole), basic deprotection might be an option, which is generally compatible with esters. | N/A |
| How to monitor the extent of methyl ester hydrolysis? | Lack of a suitable analytical method. | Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate and quantify the starting material, the desired deprotected product, and the hydrolyzed side-product.[12] 1H NMR can also be used to determine the ratio of the products by integrating the characteristic methyl ester peak (around 3.7 ppm) and comparing it to other unique signals of the different species in the crude reaction mixture.[6] | N/A |
Experimental Protocols
Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol [3]
-
Dissolve the N-Boc protected substrate (1 equivalent) in methanol (typically at a concentration of ~0.05-0.1 M).
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution. An immediate increase in temperature and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent in vacuo.
-
The crude product can then be purified by standard methods (e.g., extraction, chromatography, or crystallization). In many cases, the resulting amine hydrochloride salt is of high purity.
Protocol 2: Boc Deprotection using a Deep Eutectic Solvent (ChCl:pTSA) [6]
-
Prepare the deep eutectic solvent by mixing choline chloride (ChCl) and p-toluenesulfonic acid (pTSA) in a 1:1 molar ratio and heating until a homogeneous liquid is formed.
-
Add the N-Boc protected substrate (1 equivalent) to the ChCl:pTSA mixture (typically using 1 mL of DES per mmol of substrate).
-
Stir the mixture at room temperature. Reaction times can vary from 10 minutes to a few hours. Monitor the reaction by TLC or GC/MS.
-
Upon completion, add an aqueous solution of sodium bicarbonate (5%) to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 mL).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo to yield the deprotected amine.
Protocol 3: Thermal Boc Deprotection [7]
-
Dissolve the N-Boc protected substrate in a high-boiling point solvent (e.g., dioxane, toluene, or even water for some substrates).
-
Heat the reaction mixture to reflux (typically 100-150 °C).
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to over a day.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the crude product by standard methods.
Visualizations
Caption: Main and side reaction pathways during acidic Boc deprotection.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Boc Deprotection - HCl [commonorganicchemistry.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Catalyst-free water-mediated N-Boc deprotection - Lookchem [lookchem.com]
- 10. Zinc Bromide [commonorganicchemistry.com]
- 11. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyroglutamate Formation from N-Terminal Glutamic Acid Residues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pyroglutamate (pGlu) formation from N-terminal glutamic acid (Glu) residues in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Action |
| Unexpected mass loss of 18 Da in N-terminal peptide | Non-enzymatic cyclization of N-terminal glutamic acid to pyroglutamate.[1] | Confirm the modification by tandem mass spectrometry (MS/MS) looking for the specific mass loss at the N-terminus.[1] Consider that this can occur spontaneously in vitro.[1] |
| Blocked N-terminus in Edman degradation sequencing | The N-terminal glutamic acid has cyclized to pyroglutamate, which lacks a primary amine necessary for the Edman reaction. | Use an alternative method for sequence confirmation, such as mass spectrometry. To enable Edman degradation, enzymatic removal of the pyroglutamate residue using pyroglutamate aminopeptidase (PGAP) is required. |
| Increased product heterogeneity in protein production | Spontaneous formation of pyroglutamate during cell culture, purification, or storage, leading to a mixed population of proteins with and without the modification. | Optimize buffer conditions (pH and composition) and temperature during processing and storage to minimize the rate of formation.[2] Monitor pGlu levels throughout the manufacturing process. |
| Inconsistent analytical results for pGlu quantification | In-source cyclization of free glutamic acid to pyroglutamate during mass spectrometry analysis can be an artifact.[3] | Ensure chromatographic separation of glutamic acid, glutamine, and pyroglutamate before mass spectrometry.[3] Use isotopic internal standards to correct for in-source formation.[3] |
| Low yield of deblocked protein after PGAP treatment | Suboptimal digestion conditions or steric hindrance preventing enzyme access to the N-terminus. | Optimize PGAP digestion protocol by adjusting enzyme-to-substrate ratio, incubation time, and temperature. Consider denaturing the protein prior to digestion to improve accessibility.[1] |
Frequently Asked Questions (FAQs)
1. What is pyroglutamate formation and how does it occur from an N-terminal glutamic acid?
Pyroglutamate (pGlu) is a cyclic derivative of glutamic acid. Its formation from an N-terminal glutamic acid residue is a post-translational modification that occurs through an intramolecular cyclization reaction.[4] The alpha-amino group of the N-terminal glutamic acid attacks the side-chain carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of a water molecule (a mass loss of 18 Da).[1][4] This reaction can happen spontaneously (non-enzymatically) in vitro and in vivo.[1][5]
2. What factors influence the rate of pyroglutamate formation from glutamic acid?
The rate of this non-enzymatic conversion is significantly influenced by the following factors:
-
pH: The reaction rate is pH-dependent, with increased formation observed at both acidic (pH 4) and alkaline (pH 8) conditions, and minimal formation around neutral pH (pH 6.2).[2][5]
-
Temperature: Higher temperatures accelerate the rate of pyroglutamate formation.[2]
-
Protein Structure: The local protein structure and accessibility of the N-terminus can affect the conversion rate. Denaturation can increase the rate by exposing the N-terminal residue.[1]
-
Buffer Composition: The type and concentration of buffer components can also influence the reaction rate.[6]
3. How can I detect and quantify pyroglutamate formation in my protein sample?
Several analytical techniques can be employed for the detection and quantification of pyroglutamate:
-
Mass Spectrometry (MS): This is a powerful tool for identifying pyroglutamate. High-resolution mass spectrometry can detect the precise mass change, and tandem mass spectrometry (MS/MS) can confirm the location of the modification at the N-terminus.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can often separate the pyroglutamate-containing protein or peptide from its unmodified counterpart, allowing for quantification based on peak areas.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the presence of pyroglutamate.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA): With specific antibodies, ELISA can be a high-throughput method for quantifying pyroglutamate.[4]
4. What are the potential consequences of pyroglutamate formation in my protein?
The formation of pyroglutamate can have several implications:
-
Analytical Challenges: It blocks the N-terminus, preventing analysis by Edman degradation.
-
Protein Stability and Efficacy: High levels of pyroglutamate may impact the stability and efficacy of therapeutic proteins.[4]
-
Product Heterogeneity: It introduces heterogeneity into a protein product, which is a critical quality attribute to monitor in biopharmaceutical development.[7]
5. How can I prevent or minimize pyroglutamate formation?
Preventing pyroglutamate formation involves controlling the conditions during protein production, purification, and storage:
-
pH Control: Maintain the pH of solutions close to 6.2, where the rate of formation is minimal.[2][5]
-
Temperature Control: Keep temperatures as low as is practical during all processing and storage steps.
-
Formulation: For lyophilized products, the solid-state reaction rate can differ from that in solution, and formulation optimization is crucial.[8][9]
-
Enzymatic Inhibition: In cellular systems, inhibitors of glutaminyl cyclase, an enzyme that can catalyze this reaction, have been shown to reduce pyroglutamate formation.[10]
6. Is it possible to remove a pyroglutamate residue from a protein?
Yes, the enzyme pyroglutamate aminopeptidase (PGAP) can specifically cleave the N-terminal pyroglutamyl residue from peptides and proteins.[11] This enzymatic removal is often used to "unblock" the N-terminus for subsequent analysis by methods like Edman degradation.
Quantitative Data
The rate of non-enzymatic pyroglutamate formation from N-terminal glutamic acid is highly dependent on pH and temperature. The following table summarizes kinetic data from published studies.
| pH | Temperature (°C) | Rate / Half-life | Reference |
| 3.0 | 78 | Rate constant: 1.08 x 10⁻² h⁻¹ | [12] |
| 4.0 | - | Increased formation compared to pH 6.2 | [2][5] |
| 4.1 | 45 | Half-life: ~9 months | [2][5] |
| 6.2 | - | Minimal formation | [2][5] |
| 7.0 | 78 | Rate constant: 0.03 x 10⁻² h⁻¹ | [12] |
| 7.4 | 37 | Observed in vitro, mimicking in vivo rates | [1] |
| 8.0 | - | Increased formation compared to pH 6.2 | [2][5] |
| 10.0 | 78 | Significantly higher rate than at pH 7.0 | [12] |
Experimental Protocols
Protocol 1: Detection and Quantification of Pyroglutamate by LC-MS/MS
This protocol outlines a general workflow for identifying and quantifying N-terminal pyroglutamate formation in a protein sample.
-
Sample Preparation (Reduction and Alkylation):
-
Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8).
-
Add dithiothreitol (DTT) to a final concentration of 5 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Dilute the sample with a buffer compatible with enzymatic digestion (e.g., 50 mM Tris-HCl, pH 8) to reduce the urea concentration to less than 2 M.
-
-
Enzymatic Digestion:
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reversed-phase HPLC column (e.g., C18) coupled to a mass spectrometer.
-
Separate the peptides using a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent mode, selecting precursor ions for fragmentation (MS/MS).
-
Analyze the data to identify the N-terminal peptide with a mass shift of -18.0106 Da corresponding to the conversion of glutamic acid to pyroglutamate.
-
Quantify the extent of modification by comparing the peak areas of the modified and unmodified N-terminal peptides in the chromatogram.[1]
-
Protocol 2: Enzymatic Removal of Pyroglutamate using PGAP
This protocol describes the removal of N-terminal pyroglutamate for subsequent protein analysis.
-
Buffer Exchange:
-
If necessary, exchange the protein sample into a buffer compatible with PGAP activity (e.g., 50 mM sodium phosphate, pH 7.0, with 10 mM DTT and 1 mM EDTA).[15]
-
-
Enzymatic Digestion:
-
Reconstitute lyophilized pyroglutamate aminopeptidase (PGAP) according to the manufacturer's instructions.[15]
-
Add PGAP to the protein sample. The optimal enzyme-to-substrate ratio may need to be determined empirically but a starting point of 1:10 (w/w) can be used.
-
Incubate the reaction at 37°C for 2 to 18 hours. The optimal incubation time will depend on the protein and the extent of modification.
-
For large proteins where the N-terminus may be inaccessible, denaturation of the protein prior to digestion may be necessary.[1]
-
-
Sample Cleanup and Analysis:
-
Stop the reaction, for example, by heat inactivation or by preparing the sample for the next analytical step.
-
Clean up the sample to remove the enzyme and buffer components if necessary.
-
The deblocked protein is now ready for N-terminal sequence analysis by Edman degradation or other methods.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from N-terminal glutamic acid.
Caption: Workflow for the detection and analysis of pyroglutamate.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2014161940A1 - A method for increasing pyro-glutamic acid formation of a protein - Google Patents [patents.google.com]
- 8. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Removal of Pyroglutamic Acid Residues from the N-Terminus of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 14. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Protected Peptide Solubility During Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during the synthesis of protected peptides.
Troubleshooting Guide
Problem 1: Protected peptide is insoluble in standard organic solvents (e.g., DMF, NMP, DCM).
This is a frequent challenge, particularly with long or hydrophobic peptide sequences. The following strategies can be employed, starting with the simplest approaches.
Initial Steps:
-
Verification: Confirm you are using the correct peptide and that its purity meets expectations.[1]
-
Solvent Testing: Attempt to dissolve a small amount of the peptide in standard solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
-
Mechanical Agitation: Use vigorous vortexing or sonication to aid dissolution. Sonication can be effective in breaking up solid particulates.[1]
-
Gentle Heating: Carefully warm the solution to under 40°C, as this can enhance the solubility of some peptides.[1][2] Exercise caution to prevent potential degradation.[1]
Advanced Strategies:
If initial steps fail, consider the following advanced strategies. A systematic approach to testing different solvent systems is recommended.
Table 1: Solvent Systems and Additives for Improved Peptide Solubility
| Strategy | Solvent/Additive | Typical Concentration | Mechanism of Action & Remarks |
| Mixed Solvents | DCM/DMF/NMP (1:1:1) | - | This "magic mixture" is known to improve solvation for hydrophobic peptides.[3][4][5] |
| DMSO/DMF | Varies | Can disrupt hydrogen bonding and prevent aggregation.[6] | |
| Trifluoroethanol (TFE) | 20% in DMF | Helps to break up secondary structures like β-sheets.[6] | |
| Chaotropic Agents | Lithium Chloride (LiCl) | ~0.8 M | Disrupts hydrogen bonding and hydrophobic interactions that lead to aggregation.[7] |
| Potassium thiocyanate (KSCN) | ~4 M | A strong chaotropic salt that can significantly improve solubility.[7] | |
| Detergents | Triton X-100 | 1% | Non-ionic detergent that can help solubilize aggregated peptides.[7] |
Experimental Protocol 1: Systematic Solubility Testing
-
Preparation: Dispense a small, equal amount of the protected peptide into several microcentrifuge tubes.
-
Solvent Addition: Add a measured volume of a different solvent or solvent mixture from Table 1 to each tube.
-
Agitation: Vigorously vortex and then sonicate each tube for 5-10 minutes.
-
Heating: If necessary, gently warm the tubes to 35-40°C for 10-15 minutes.
-
Observation: After cooling to room temperature, visually inspect each tube for dissolved peptide. Centrifuge the tubes to pellet any remaining solid material for a clearer assessment.
-
Selection: The solvent system that results in the clearest solution is the most effective for your peptide.
Problem 2: On-resin peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) leading to incomplete reactions.
Peptide chain aggregation on the solid support is a primary cause of failed or incomplete synthesis, especially for sequences prone to forming secondary structures like β-sheets.[1][7]
Indicators of On-Resin Aggregation:
-
Slow or incomplete deprotection and acylation reactions.[7]
-
False negative results from coupling tests (e.g., ninhydrin test).[7]
Strategies to Mitigate On-Resin Aggregation:
Table 2: Strategies to Overcome On-Resin Aggregation
| Strategy | Description | Application Notes |
| Structure-Disrupting Elements | Incorporate pseudoproline dipeptides. | These introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[1] The native residue is restored during final cleavage. |
| Use Dmb- or Hmb-protected amino acids. | These backbone-protecting groups prevent aggregation and improve reaction kinetics.[7] Insert approximately every sixth residue if possible.[7] | |
| Modified Synthesis Conditions | Microwave-assisted synthesis. | Can significantly reduce reaction times and minimize side products for difficult couplings.[6][8] |
| Use elevated temperatures. | Heating can disrupt inter-chain hydrogen bonding.[8] | |
| Extended coupling times/Double coupling. | Allows more time for the coupling reaction to proceed to completion.[7] | |
| Specialized Reagents | Use different activation methods (e.g., PyBOP, HATU). | These coupling reagents can be more effective for difficult sequences.[7] |
Experimental Protocol 2: Fragment Condensation for Difficult Sequences
For particularly challenging or long peptides, a fragment synthesis approach can be effective.[6]
-
Fragment Synthesis: Synthesize shorter, protected peptide fragments. These are often easier to synthesize and purify.
-
Resin Preparation: Swell the resin-bound peptide fragment (with the N-terminal amine deprotected) in the chosen reaction solvent.[1]
-
Fragment Solubilization: Dissolve the protected peptide fragment (with a C-terminal activating group) in a minimal amount of the most effective solvent determined from solubility tests (see Protocol 1).[1] Co-solvents or additives may be necessary.[1]
-
Activation: Add coupling reagents (e.g., DIC and HOBt) to the dissolved fragment solution for pre-activation.[1]
-
Coupling: Add the activated fragment solution to the swelled resin and allow the coupling reaction to proceed.[1]
Visualizations
Caption: A workflow for troubleshooting protected peptide solubility issues.
Caption: The process of peptide aggregation during solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of protected peptide fragments?
A1: The solubility of protected peptides is influenced by several factors, including:
-
Amino Acid Composition: A high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) is a major contributor to poor solubility.[1]
-
Peptide Length: Longer peptide chains have a greater tendency to aggregate.
-
Protecting Groups: Side-chain protecting groups can mask polar functional groups, increasing the overall hydrophobicity of the peptide.[1]
-
Secondary Structure Formation: The propensity of the peptide sequence to form secondary structures, such as β-sheets, can lead to aggregation and insolubility.[1][7]
Q2: Why are my protected peptide fragments often less soluble than the final deprotected peptide?
A2: Protected peptide fragments are frequently less soluble because the protecting groups on the side chains mask polar functionalities like amines and carboxylic acids.[1] This masking effect increases the molecule's overall hydrophobicity, reducing its ability to dissolve in common polar organic solvents and making it more prone to aggregation.[1]
Q3: How does peptide aggregation relate to solubility?
A3: Peptide aggregation is the self-association of peptide chains, primarily driven by hydrogen bonding and hydrophobic interactions.[1][7] This process is a direct cause of insolubility.[1] As peptide chains grow during synthesis, they can fold into secondary structures that promote aggregation, leading to the peptide precipitating out of solution or causing the resin to shrink.[1][7][9] Essentially, aggregation and insolubility are two manifestations of the same issue: the peptide interacts more strongly with itself than with the solvent.[1][9]
Q4: Can modifying the peptide sequence improve solubility?
A4: Yes, in some cases, modifying the peptide sequence can improve solubility. This can involve replacing hydrophobic amino acids with more soluble ones, such as Glycine or Alanine, or introducing charged residues (e.g., Lysine, Arginine) if the experimental design allows.[2] Additionally, incorporating D-amino acids can disrupt the formation of secondary structures that lead to aggregation.[2]
Q5: What are "solubilizing tags" and how do they work?
A5: Solubilizing tags are hydrophilic molecular appendages that can be temporarily attached to a peptide to enhance its solubility during synthesis and purification.[9] These tags are often composed of multiple hydrophilic amino acids (like Arginine or Lysine) and are attached to the N-terminus, C-terminus, or a side chain of the hydrophobic peptide via a cleavable linker.[9] After successful synthesis and purification, the tag is removed to yield the final target peptide.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
Minimizing deletion sequences in peptides with Boc-Glu(OMe)-OMe
Topic: Minimizing Deletion Sequences in Peptides with a Focus on Glutamic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The primary focus is on understanding and minimizing the formation of deletion sequences, with a specific discussion on the use of glutamic acid derivatives in Boc-SPPS.
Frequently Asked Questions (FAQs)
Q1: What are deletion sequences and what causes them in Boc-SPPS?
A1: Deletion sequences are peptide impurities that lack one or more amino acid residues from the target sequence. They are a common challenge in SPPS and primarily arise from two main issues during the synthesis cycle:
-
Incomplete Nα-Boc Deprotection: If the Boc protecting group is not completely removed from the N-terminus of the growing peptide chain, that chain will be unable to react with the next activated amino acid. This results in the entire sequence from that point on missing the intended amino acid.
-
Inefficient Coupling: If the coupling of an activated amino acid to the N-terminus of the peptide chain is not complete, a portion of the chains will remain unreacted. These unreacted chains will then be deprotected in the next cycle and coupled with the subsequent amino acid, leading to a deletion of the amino acid that failed to couple efficiently.
Factors that can contribute to these issues include steric hindrance of bulky amino acids, peptide chain aggregation on the resin, and the use of suboptimal coupling reagents or reaction conditions.
Q2: I was advised to use Boc-Glu(OMe)-OMe to minimize deletion sequences. Is this correct?
A2: This is a common misconception. There is no evidence in the scientific literature to suggest that this compound is superior to the standard Boc-Glu(OBzl)-OH for minimizing deletion sequences in a typical Boc-SPPS workflow aimed at producing a peptide with a free glutamic acid side chain.
The primary challenge with using Boc-Glu(OMe)-OH lies in the cleavage of the methyl ester (OMe) protecting group. Standard Boc-SPPS cleavage cocktails, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), are designed to cleave benzyl-based side-chain protecting groups (like OBzl). Methyl esters are generally stable to these acidic conditions and typically require basic conditions (saponification) for removal. Performing a saponification step on a fully assembled peptide-resin is generally not advisable as it can lead to various side reactions, including racemization and peptide backbone degradation.
Therefore, for standard Boc-SPPS, Boc-Glu(OBzl)-OH is the recommended reagent for incorporating glutamic acid.
Q3: When would it be appropriate to use Boc-Glu(OMe)-OH?
A3: Boc-Glu(OMe)-OH is a useful reagent when the desired final product is a peptide with a C-terminal glutamic acid methyl ester or when the methyl ester is intended to be part of a subsequent, specific chemical modification where orthogonal deprotection is planned. It is not a standard building block for introducing a glutamic acid residue that is to be deprotected at the final cleavage step in Boc-SPPS.
Q4: What is pyroglutamate formation and how can I prevent it?
A4: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid (or glutamine) residue. The N-terminal amine attacks the side-chain γ-carboxyl group, leading to the formation of a five-membered lactam ring and the elimination of a water molecule. This can occur during the acidic conditions of Nα-Boc deprotection.[1]
Prevention Strategies:
-
Rapid Coupling: Minimize the time the deprotected N-terminal glutamic acid is exposed to acidic conditions before the next coupling step.
-
Efficient Coupling: Ensure the subsequent coupling reaction is fast and efficient to quickly cap the N-terminal amine.
-
pH Control: During any workup or purification steps, maintaining a near-neutral pH can help minimize pyroglutamate formation.[2]
Troubleshooting Guides
Issue 1: Presence of a significant deletion sequence in the final peptide.
This guide will help you diagnose and resolve issues leading to the formation of deletion sequences.
Caption: Troubleshooting workflow for deletion sequences.
Issue 2: Pyroglutamate formation at N-terminal Glutamic Acid.
Caption: Strategies to minimize pyroglutamate formation.
Data Presentation
Table 1: Comparison of Side-Chain Protecting Groups for Glutamic Acid in Boc-SPPS
| Protecting Group | Reagent Example | Cleavage Condition | Advantages | Disadvantages & Side Reactions |
| Benzyl (Bzl) | Boc-Glu(OBzl)-OH | Strong acid (HF, TFMSA) | Standard for Boc-SPPS. Compatible with final cleavage. | Can lead to pyroglutamate formation at the N-terminus under acidic deprotection steps.[1] |
| Methyl (OMe) | Boc-Glu(OMe)-OH | Saponification (e.g., NaOH) | Useful for synthesizing peptide esters. | Not compatible with standard Boc-SPPS cleavage. Requires orthogonal basic deprotection which can cause side reactions. |
| Cyclohexyl (cHx) | Boc-Glu(OcHx)-OH | Strong acid (HF, TFMSA) | May reduce the risk of some cyclization side reactions compared to benzyl esters.[1] | Less common than OBzl, potentially higher cost. |
Experimental Protocols
Protocol 1: Capping with Acetic Anhydride
This protocol is used to block unreacted N-terminal amines after a coupling step to prevent deletion sequence formation.
-
Post-Coupling Wash: Following the coupling step, wash the resin three times with Dimethylformamide (DMF).
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride and a base like N,N-diisopropylethylamine (DIPEA) or pyridine in DMF. A typical ratio is acetic anhydride:DIPEA:DMF (e.g., 5:6:89 v/v/v).
-
Capping Reaction: Add the capping solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 20-30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (at least 4-5 times) to remove all traces of the capping reagents.
References
Technical Support Center: Impact of Base Selection on Racemization in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support on the critical role of base selection in controlling racemization during peptide synthesis. Below you will find frequently asked questions, troubleshooting advice for common issues, quantitative data, and detailed experimental protocols to help ensure the stereochemical integrity of your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process that leads to the formation of a 1:1 mixture of stereoisomers (enantiomers or diastereomers) from a single chiral starting material.[1] In peptide synthesis, it refers to the loss of stereochemical purity at the α-carbon of an amino acid residue during the coupling reaction, converting an L-amino acid into a mixture of its L- and D-forms.[1][2] This conversion can significantly impact the peptide's final conformation, biological activity, and therapeutic efficacy.[2][3]
Q2: How does a base cause racemization during peptide coupling?
A2: The primary mechanism of racemization during peptide bond formation involves the activation of the amino acid's carboxyl group.[4][5][6] This activation makes the α-proton (the hydrogen on the α-carbon) acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar enolate or an oxazolone intermediate.[7] This planar intermediate can be reprotonated from either side, resulting in a mixture of L- and D-isomers. The basicity and steric hindrance of the chosen base are critical factors influencing the rate of this proton abstraction.[4]
Q3: Which amino acids are most susceptible to racemization?
A3: While any amino acid can undergo racemization under harsh conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are highly susceptible.[5][6] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[6][8]
Q4: What are the most common tertiary amine bases used in peptide synthesis?
A4: The most widely used organic bases are N,N-diisopropylethylamine (DIEA or DIPEA), N-methylmorpholine (NMM), and 2,4,6-collidine (TMP).[4] Their properties, particularly basicity (pKa) and steric bulk, play a significant role in their tendency to promote racemization.
Troubleshooting Guide
Q: I'm observing a high level of D-isomer in my final peptide. What is the most likely cause related to the base?
A: The most common cause is the use of a base that is too strong or not sterically hindered enough for the specific coupling reaction.
-
Problem: High Basicity.
-
Explanation: Highly basic amines like DIEA (pKa ~10.1) can aggressively abstract the acidic α-proton from the activated amino acid, accelerating racemization.[4][9]
-
Solution: Switch to a weaker, more sterically hindered base. N-methylmorpholine (NMM, pKa ~7.4) or 2,4,6-collidine (TMP, pKa ~7.4) are excellent alternatives that have been shown to reduce racemization.[4][9] For particularly sensitive couplings, the use of collidine often results in the least racemization.[4][10]
-
Q: My peptide contains a C-terminal Cysteine, and I'm seeing significant epimerization. What base should I use?
A: Cysteine is notoriously prone to racemization, especially when it is the C-terminal residue. The base used during coupling is critical.
-
Problem: Base-catalyzed racemization of activated Cysteine.
-
Explanation: Activated cysteine derivatives are highly susceptible to racemization in the presence of bases.[11]
-
Solution 1: Change the Base. Avoid strong bases like DIEA. Use a hindered, weaker base such as 2,4,6-collidine.[10]
-
Solution 2: Optimize Additives. Ensure the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) in conjunction with your coupling reagent.[5][6]
-
Solution 3: Consider Metal Additives. The addition of copper (II) chloride (CuCl₂) has been shown to be highly effective in suppressing racemization during peptide coupling, including for sensitive residues.[3][5]
-
Q: I am performing a fragment condensation (coupling two peptide segments), and racemization of the C-terminal amino acid of the carboxylic component is a major issue. How can base selection help?
A: Racemization is a major risk in segment condensation. The C-terminal residue of the peptide acid fragment is activated just like a single amino acid, making it susceptible to racemization.
-
Problem: High risk of epimerization at the activated C-terminal residue of the peptide fragment.
-
Explanation: The activated carboxyl group of the peptide fragment is prone to forming an oxazolone, which readily racemizes in the presence of a base.
-
Solution: This is a scenario where the choice of a weak, sterically hindered base is paramount. 2,4,6-collidine is often the recommended choice. Additionally, performing the coupling at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[6]
-
Data Presentation: Impact of Base on Racemization
The selection of the tertiary amine base has a direct and quantifiable impact on the degree of racemization. The following table summarizes typical observations.
| Base | pKa | Steric Hindrance | General Racemization Risk | Recommended Use Case |
| DIEA (DIPEA) | ~10.1 | Moderate | High | General couplings where racemization is not a primary concern. |
| NMM | ~7.4 | Low | Moderate | A good first alternative to DIEA when racemization is detected. |
| 2,4,6-Collidine (TMP) | ~7.4 | High | Low | Recommended for sensitive amino acids (Cys, His) and fragment condensations.[4][10] |
Data compiled from literature indicating general trends.[4][9] Actual racemization levels are sequence- and condition-dependent.
Visualizations: Mechanisms and Workflows
Experimental Protocols
Protocol 1: General Procedure for Racemization Analysis by Chiral HPLC
This protocol outlines a general method for quantifying the level of racemization in a synthetic peptide by separating the desired product from its diastereomer using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude synthetic peptide
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., C18 column for separating diastereomers)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Reference standards for the desired peptide and its D-isomer (if available)
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the crude peptide (e.g., 1 mg/mL) in an appropriate solvent, such as a mixture of Solvent A and B.
-
-
HPLC Method Development:
-
Equilibrate the chiral column with a starting mixture of Solvent A and B (e.g., 95:5).
-
Develop a shallow gradient elution method to achieve baseline separation of the desired peptide and its potential diastereomer. A slow gradient (e.g., 0.5% increase in Solvent B per minute) is often required.
-
Set the flow rate appropriate for the column (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength, typically 214 nm or 280 nm.
-
-
Peak Identification and Quantification:
-
Identify the peaks corresponding to the desired L-peptide and its D-diastereomer. The desired product is typically the major peak, while the diastereomer is a minor, closely eluting peak.
-
Integrate the peak areas for both diastereomers.
-
Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)] x 100 [12]
-
Protocol 2: Amino Acid Analysis for Racemization
This method determines the enantiomeric ratio of individual amino acids after peptide hydrolysis. It is a definitive but destructive method.
Materials:
-
Synthetic peptide
-
6N Hydrochloric Acid (HCl) or deuterated acid (DCl) for MS-based methods[13]
-
Derivatization agent (e.g., Marfey's reagent)[13]
-
HPLC or GC-MS system
-
Chiral column suitable for derivatized amino acids
Methodology:
-
Peptide Hydrolysis:
-
Place a known amount of peptide into a hydrolysis tube.
-
Add 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.
-
After cooling, evaporate the HCl to dryness.
-
-
Derivatization:
-
Reconstitute the amino acid hydrolysate in a suitable buffer.
-
Add the chiral derivatizing agent (e.g., Marfey's reagent) and incubate according to the manufacturer's protocol. This reaction creates diastereomeric derivatives that can be separated on a standard reverse-phase column.
-
-
Chromatographic Analysis:
-
Analyze the derivatized sample by HPLC or GC-MS.
-
Separate the diastereomeric derivatives of each amino acid.
-
-
Quantification:
-
Integrate the peaks for the L- and D-derivatives of each amino acid to determine the extent of racemization for each residue in the sequence. It is crucial to run a standard of L-amino acids through the same process to correct for any racemization induced by the hydrolysis and derivatization steps themselves.[13]
-
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. chimia.ch [chimia.ch]
- 12. benchchem.com [benchchem.com]
- 13. polypeptide.com [polypeptide.com]
Validation & Comparative
Comparative Guide to HPLC Analysis for Purity Assessment of Peptides Containing Boc-Glu(OMe)-OMe
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of synthetic peptides. This guide provides a detailed comparison of HPLC methods for the purity assessment of peptides that incorporate the protected amino acid derivative, N-tert-butoxycarbonyl-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe). The inclusion of such modified residues is common in peptide synthesis to prevent unwanted side reactions, but it also necessitates tailored analytical approaches to ensure accurate purity profiling. This document offers experimental protocols, comparative data, and workflow visualizations to support researchers in optimizing their analytical strategies.
Introduction to Peptide Impurities and Analytical Challenges
The synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS), can introduce a variety of impurities. These can include deletion sequences, truncated peptides, and byproducts from side-chain reactions like deamidation and oxidation.[1] For peptides containing protected amino acids like this compound, impurities can also arise from incomplete deprotection or side reactions involving the protecting groups. The accurate quantification of these impurities is critical for the therapeutic efficacy and safety of peptide-based drugs.[1][2]
Reversed-phase HPLC (RP-HPLC) is the most widely used method for peptide purity analysis due to its high resolving power for molecules with differences in hydrophobicity.[3][4] However, a single analytical method may not be sufficient to detect all potential impurities. Therefore, regulatory agencies often recommend the use of orthogonal methods, such as ion-exchange chromatography (IEX) or coupling HPLC with mass spectrometry (LC-MS), to establish a comprehensive impurity profile.[1][5]
Comparison of HPLC Methodologies
The choice of HPLC method significantly impacts the resolution and detection of impurities in peptides containing this compound. The hydrophobicity of the Boc and OMe protecting groups will influence the peptide's retention behavior. Below is a comparison of common RP-HPLC conditions and alternative methods.
| Parameter | Method 1: Standard RP-HPLC | Method 2: High-Resolution RP-HPLC | Method 3: Orthogonal Method (IEX) | Method 4: LC-MS |
| Stationary Phase | C18, 5 µm particle size, 150 x 4.6 mm | C18, sub-2 µm particle size, 100 x 2.1 mm | Weak or Strong Cation/Anion Exchange | C18, sub-2 µm particle size, 100 x 2.1 mm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | Buffer A (e.g., 20 mM Phosphate, pH 3.0) | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Buffer B (e.g., 20 mM Phosphate, 1M NaCl, pH 3.0) | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 min | 5-95% B over 20 min | 0-100% B over 30 min | 5-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 214/280 nm | UV at 214/280 nm | UV at 214/280 nm | UV and Mass Spectrometry |
| Resolution | Good | Excellent | Based on Charge Separation | Excellent |
| Sensitivity | Moderate | High | Moderate | Very High |
| Impurity ID | No | No | No | Yes |
| Pros | Robust, widely available | Faster analysis, higher resolution | Orthogonal to RP-HPLC | Provides molecular weight confirmation |
| Cons | Longer run times, lower resolution | Higher backpressure, potential for clogging | May have lower resolution for hydrophobic peptides | Higher cost and complexity |
Experimental Protocol: RP-HPLC for a this compound Containing Peptide
This protocol outlines a standard procedure for the purity analysis of a hypothetical peptide, Ac-Tyr-Val-Ala-Asp-Glu(OMe) -Lys-NH2, where the glutamic acid residue is protected with Boc on the alpha-amino group (from the this compound precursor during synthesis) and the side chain is a methyl ester. This protocol assumes the N-terminal Boc group has been cleaved, but the side-chain ester remains.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in 1 mL of Mobile Phase A (0.1% TFA in water) to create a 1 mg/mL stock solution.[6]
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[7]
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[6]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.[7]
-
The purity is typically reported as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Logical Workflow for Peptide Purity Analysis
The following diagram illustrates a comprehensive workflow for the purity assessment of a synthetic peptide containing this compound, from initial synthesis to final characterization.
Caption: Workflow for HPLC purity analysis of a synthetic peptide.
Alternative and Complementary Analytical Techniques
While RP-HPLC is the workhorse for peptide purity analysis, orthogonal methods are crucial for a comprehensive assessment, especially for regulatory submissions.
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH.[3][8] It is an excellent orthogonal method to RP-HPLC because the separation mechanism is entirely different (charge vs. hydrophobicity).
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be used to detect and quantify aggregates, which are common impurities in peptide preparations.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is a powerful tool for identifying impurities.[5][9] It provides the molecular weight of the species in each chromatographic peak, allowing for the characterization of deletion sequences, modifications, or protecting group-related adducts.
-
Chiral Chromatography: Racemization is a potential side reaction during peptide synthesis.[10] If the stereochemical purity of the this compound or other amino acids is a concern, chiral HPLC methods may be necessary.
Conclusion
The purity assessment of peptides containing modified amino acids like this compound requires careful method development and consideration of potential side products. A robust RP-HPLC method forms the foundation of this analysis. For comprehensive characterization and to meet regulatory expectations, the use of orthogonal techniques like ion-exchange chromatography and, critically, the power of LC-MS for impurity identification, are highly recommended. This integrated analytical approach ensures the quality, safety, and efficacy of novel peptide therapeutics.
References
- 1. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 2. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. benchchem.com [benchchem.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Glutamic Acid Methyl Ester
For researchers, scientists, and drug development professionals, accurate characterization of peptides by mass spectrometry is paramount. The presence of acidic residues, such as glutamic acid, can pose challenges in peptide analysis, including poor ionization efficiency and altered fragmentation patterns. Chemical derivatization of the carboxylic acid side chain of glutamic acid to a methyl ester is a common strategy to mitigate these issues. This guide provides an objective comparison of the mass spectrometric analysis of peptides containing glutamic acid versus its methyl ester, supported by experimental protocols and data interpretation.
Performance Comparison: Glutamic Acid vs. Glutamic Acid Methyl Ester
The derivatization of glutamic acid to its methyl ester imparts several changes in the physicochemical properties of the peptide, which in turn affects its behavior during mass spectrometry analysis. The primary advantages of methyl esterification are improved ionization efficiency and more predictable fragmentation.
Key Comparison Points:
-
Ionization Efficiency: The free carboxylic acid group of glutamic acid can suppress positive ion formation in electrospray ionization (ESI). By neutralizing this acidic site, methyl esterification can lead to a significant enhancement in signal intensity for the protonated peptide precursor ion ([M+H]⁺).
-
Fragmentation Pattern: In collision-induced dissociation (CID), the free carboxyl group can direct fragmentation, leading to complex spectra that can be difficult to interpret. Methyl esterification blocks this charge-remote fragmentation pathway, resulting in a more predictable fragmentation pattern dominated by b- and y-type ions, which simplifies peptide sequencing.[1]
-
Side Reactions: A notable side reaction for peptides with N-terminal glutamic acid is the in-source formation of pyroglutamic acid, which results in a mass loss of 18 Da (loss of water).[2][3] While methyl esterification of the side chain does not prevent this cyclization of the N-terminus, it does prevent other side reactions involving the carboxyl side chain during certain sample preparation steps.[4]
-
Quantitative Analysis: The use of stable isotope-labeled methanol (e.g., ¹³CD₃OH) for the esterification reaction allows for the introduction of a mass tag, enabling relative and absolute quantification of peptides by mass spectrometry.[5]
Quantitative Data Summary
The following table summarizes the expected quantitative differences in the mass spectrometry analysis of a model peptide with and without a glutamic acid methyl ester. The data is representative of typical results observed in CID-based MS/MS experiments.
| Feature | Peptide with Glutamic Acid | Peptide with Glutamic Acid Methyl Ester | Rationale for Difference |
| Precursor Ion Intensity | Lower | Higher | Neutralization of the acidic side chain improves ionization efficiency in positive ion mode. |
| b-ion Series Intensity | Variable, often lower | Higher and more complete series | Esterification prevents charge-remote fragmentation directed by the acidic side chain, favoring backbone fragmentation. |
| y-ion Series Intensity | Variable, often lower | Higher and more complete series | Similar to b-ions, the fragmentation is more directed to the peptide backbone. |
| Neutral Loss of H₂O | Can be prominent | Less prominent from side chain | The free carboxylic acid can readily lose water during fragmentation. |
| Side Product (Pyro-Glu) | Possible if Glu is N-terminal | Possible if Glu is N-terminal | Side-chain esterification does not affect N-terminal cyclization. |
Experimental Protocols
I. Methyl Esterification of Peptides
This protocol describes the in-solution methyl esterification of peptides prior to mass spectrometry analysis.
Materials:
-
Peptide sample
-
Methanolic HCl (2 M)
-
Anhydrous methanol
-
Acetyl chloride
-
Nitrogen gas stream
-
Lyophilizer or vacuum centrifuge
Procedure:
-
Preparation of Methanolic HCl: To a flask of anhydrous methanol cooled in an ice bath, slowly add acetyl chloride dropwise with stirring. A common preparation is to add 160 µL of acetyl chloride to 10 mL of anhydrous methanol to create an approximately 2 M solution of HCl in methanol.
-
Sample Preparation: Dissolve the lyophilized peptide sample in a suitable volume of 2 M methanolic HCl. The concentration of the peptide should be in the range of 1-10 µg/µL.
-
Reaction: Incubate the reaction mixture at room temperature for 1-2 hours. For more sterically hindered carboxylic acids, the reaction time may need to be extended or the temperature slightly elevated (e.g., 37°C).[6]
-
Drying: After the incubation, dry the sample completely using a gentle stream of nitrogen gas or a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried, esterified peptide in a solvent compatible with LC-MS analysis, typically 0.1% formic acid in water.
II. LC-MS/MS Analysis
This protocol outlines a general method for the analysis of peptides by liquid chromatography-tandem mass spectrometry.
Instrumentation and Columns:
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).
-
Reversed-phase C18 column (e.g., 75 µm ID x 15 cm, packed with 3 µm particles).
Reagents:
-
Mobile Phase A: 0.1% formic acid in water (LC-MS grade).
-
Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).
Procedure:
-
Sample Injection: Inject the reconstituted peptide sample onto the C18 column.
-
Chromatographic Separation: Elute the peptides using a gradient of Mobile Phase B. A typical gradient might be:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
60-70 min: 2% B
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire MS1 scans over a mass range of m/z 300-1800.
-
Use a data-dependent acquisition (DDA) method to select the top 5-10 most intense precursor ions for fragmentation by CID.
-
Set the collision energy to a normalized value appropriate for the instrument and peptide charge state (e.g., 25-35%).
-
Acquire MS/MS scans and use the resulting data for peptide identification and sequencing.
-
Visualizations
Caption: Experimental workflow for the mass spectrometry analysis of peptides containing glutamic acid methyl ester.
Caption: Comparison of fragmentation patterns for peptides with and without glutamic acid methyl ester.
Alternative Approaches
While methyl esterification is a robust method, other alternatives exist for the analysis of peptides containing glutamic acid:
-
Negative Ion Mode Mass Spectrometry: Analyzing the deprotonated peptide ([M-H]⁻) in negative ion mode can be effective for acidic peptides. However, sensitivity in negative ion mode is often lower than in positive ion mode for typical tryptic peptides.
-
Alternative Derivatization Reagents: Other reagents can be used to modify the carboxylic acid group, such as those that introduce a fixed positive charge, which can further enhance ionization efficiency.[7]
-
Electron-Transfer Dissociation (ETD): This fragmentation technique is less dependent on the charge state and sequence of the peptide and can provide complementary fragmentation data to CID, especially for peptides with labile modifications or those that fragment poorly by CID.[8][9] For peptides with acidic residues, ETD can sometimes provide more complete sequence coverage than CID.[10]
Conclusion
The methyl esterification of glutamic acid residues is a valuable technique in the mass spectrometric analysis of peptides. It generally leads to improved signal intensity and a more readily interpretable fragmentation pattern. However, researchers should be aware of potential side reactions and consider alternative analytical strategies, such as negative ion mode analysis or alternative fragmentation methods like ETD, depending on the specific analytical goals. The choice of workflow should be guided by the complexity of the sample, the desired quantitative accuracy, and the available instrumentation.
References
- 1. Peptide Fragmentation and Amino Acid Quantification by Mass Spectrometry [repository.arizona.edu]
- 2. Effect of N-terminal glutamic acid and glutamine on fragmentation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lib.ysu.am [lib.ysu.am]
- 7. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Boc-Glu(OMe)-OMe Incorporation Using ¹H NMR Spectroscopy
For researchers engaged in peptide synthesis and drug development, the successful incorporation of protected amino acids is a critical checkpoint. This guide provides a comparative analysis using ¹H NMR spectroscopy to confirm the identity and purity of N-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe). We present experimental data for the target molecule and key potential impurities, enabling clear differentiation and quality assessment.
Data Presentation: Comparative ¹H NMR Chemical Shifts
The successful synthesis of this compound can be readily verified by ¹H NMR spectroscopy. The following table summarizes the expected chemical shifts for the target compound and compares them with potential starting materials and impurities that may be present in a reaction mixture. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) in deuterated chloroform (CDCl₃), a common NMR solvent.
Table 1: ¹H NMR Chemical Shifts of this compound and Potential Impurities in CDCl₃
| Compound | Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| This compound (Target) | Boc (t-butyl) | ~1.45 | s (9H) |
| α-CH | ~4.3-4.4 | m (1H) | |
| β-CH₂ | ~1.9-2.2 | m (2H) | |
| γ-CH₂ | ~2.3-2.5 | t (2H) | |
| α-COOCH₃ | ~3.75 | s (3H) | |
| γ-COOCH₃ | ~3.68 | s (3H) | |
| NH | ~5.1-5.3 | d (1H) | |
| L-Glutamic acid dimethyl ester HCl | α-CH | ~4.1-4.2 | m (1H) |
| β-CH₂ | ~2.2-2.4 | m (2H) | |
| γ-CH₂ | ~2.5-2.7 | t (2H) | |
| α-COOCH₃ | ~3.8 | s (3H) | |
| γ-COOCH₃ | ~3.7 | s (3H) | |
| NH₃⁺ | Broad | s | |
| Di-tert-butyl dicarbonate (Boc₂O) | t-butyl | ~1.50 | s (18H) |
Note: The chemical shifts for this compound are estimated based on typical values for N-Boc protected amino acid methyl esters and spectral data for analogous compounds. Actual values may vary slightly based on experimental conditions.
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum to assess the incorporation of this compound is provided below.
Protocol: ¹H NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of the dried reaction product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Shim the magnetic field to ensure homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64 (depending on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
Mandatory Visualization
The following diagrams illustrate the key structural features for NMR identification and the logical workflow for confirming product formation.
Caption: Key ¹H NMR signals for product and potential impurities.
Caption: Workflow for NMR confirmation of this compound.
A Comparative Guide to Boc-Glu(OMe)-OH vs. Fmoc-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is a critical determinant of synthesis efficiency, peptide purity, and overall yield. This guide provides an in-depth, objective comparison of two commonly used protected glutamic acid derivatives: Boc-Glu(OMe)-OH, employed in the Boc/Bzl strategy, and Fmoc-Glu(OtBu)-OH, a cornerstone of the Fmoc/tBu strategy. This comparison is supported by established chemical principles and experimental protocols to aid in the selection of the optimal building block for your specific synthetic needs.
At a Glance: Key Differences
| Feature | Boc-Glu(OMe)-OH | Fmoc-Glu(OtBu)-OH |
| SPPS Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., piperidine) |
| Side-Chain Protection | Methyl ester (OMe) | tert-Butyl ester (OtBu) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA) or Saponification | Strong acid (e.g., TFA) |
| Orthogonality | Partial (Both Boc and Bzl are acid-labile) | High (Base-labile Nα vs. Acid-labile side-chain) |
| Primary Side Reactions | Pyroglutamate formation, Glutarimide formation, Transesterification | Pyroglutamate formation, Glutarimide formation |
Performance Comparison: A Deeper Dive
Fmoc-Glu(OtBu)-OH is the more prevalently used derivative in modern SPPS due to the overall milder conditions of the Fmoc/tBu strategy. The orthogonality of the base-labile Fmoc group and the acid-labile tBu group allows for a more streamlined and often higher-purity synthesis, particularly for complex and sensitive peptides. The tert-butyl ester side-chain protection is highly stable to the basic conditions used for Fmoc deprotection and is efficiently removed during the final TFA cleavage. This robustness minimizes the risk of premature side-chain deprotection.[1]
Boc-Glu(OMe)-OH , on the other hand, is utilized in the more traditional Boc/Bzl SPPS strategy. This method involves repetitive use of moderate acid for Nα-Boc deprotection, which can lead to gradual degradation of acid-sensitive residues or premature cleavage of the peptide from the resin, especially in longer sequences. The methyl ester for side-chain protection is stable to the TFA used for Boc removal but requires harsh acidic conditions like HF or TFMSA for final cleavage. Alternatively, saponification can be used, but this can lead to side reactions.
Quantitative Data Summary
The following table summarizes representative data for peptide syntheses utilizing the two strategies. It is important to note that these values are illustrative and can vary significantly based on the peptide sequence, length, and synthesis conditions.
| Parameter | Boc/Bzl Strategy (using Boc-Glu(OMe)-OH) | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) |
| Typical Coupling Efficiency | >99% | >99% |
| Representative Crude Peptide Purity | 50-70% | 70-90% |
| Representative Final Yield | 10-30% | 20-50% |
| Racemization Risk | Low | Low (with appropriate coupling reagents) |
Chemical Structures and Protecting Group Strategies
The fundamental difference between the two glutamic acid derivatives lies in their orthogonal protection schemes, which dictate the overall synthetic strategy.
Caption: Structures of Boc-Glu(OMe)-OH and Fmoc-Glu(OtBu)-OH.
Experimental Workflows
The choice of protected glutamic acid derivative dictates the entire SPPS workflow, from deprotection and coupling to final cleavage.
Boc-SPPS Workflow
References
A Comparative Guide: Methyl vs. Benzyl Esters for Glutamic Acid Side-Chain Protection
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a protecting group for the γ-carboxyl function of glutamic acid is a critical decision in peptide synthesis, profoundly influencing yield, purity, and the potential for side reactions. This guide provides a detailed comparison of two commonly employed protecting groups: the methyl ester (OMe) and the benzyl ester (OBzl). While both serve to mask the reactivity of the glutamic acid side chain, their distinct chemical properties dictate their suitability for different synthetic strategies.
At a Glance: Key Differences
| Feature | Methyl Ester (OMe) | Benzyl Ester (OBzl) |
| Primary Synthetic Strategy | Less common in standard Fmoc or Boc SPPS due to deprotection conditions. Can be used in specialized applications. | Predominantly used in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. |
| Deprotection Condition | Saponification (alkaline hydrolysis, e.g., NaOH).[1][2] | Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HF, TFMSA).[3] |
| Orthogonality in Fmoc-SPPS | Not orthogonal; labile to the basic conditions (piperidine) used for Fmoc group removal. | Orthogonal to the Fmoc group.[3] |
| Key Advantage | Small size. | Stability to a wide range of reagents and orthogonal removal by hydrogenolysis.[3] |
| Key Disadvantage | Lability to basic conditions, risk of racemization and side reactions during saponification.[4] | Requires catalytic transfer hydrogenation or strong acids for removal; potential for catalyst poisoning.[3] |
Performance Comparison: Methyl Ester vs. Benzyl Ester
| Parameter | Methyl Ester (OMe) | Benzyl Ester (OBzl) | Notes |
| Typical Crude Peptide Purity | Variable; can be compromised by side reactions during saponification. | 85-95% (in Boc/Bzl strategy)[3] | Purity is highly dependent on the peptide sequence and synthesis conditions. |
| Expected Yield | Generally lower due to potential for incomplete saponification and purification challenges. | 80-90% (in Boc/Bzl strategy)[3] | Yields are estimates and can vary significantly. |
| Stability during Synthesis | Unstable to repeated piperidine treatment in Fmoc-SPPS. | Stable to both acidic (TFA) and basic conditions used in Boc and Fmoc strategies, respectively.[3] | Benzyl ester's stability is a major advantage. |
| Deprotection Efficiency | Can be sluggish and sequence-dependent. | Generally high with hydrogenolysis, but can be affected by catalyst poisoning (e.g., by sulfur-containing residues). | Acidolytic cleavage of benzyl esters is also highly efficient. |
| Risk of Side Reactions | High risk of racemization and side-chain modifications (e.g., aspartimide formation if Asp is present) during basic deprotection.[4] | Minimal during synthesis. During deprotection, benzyl cations can lead to alkylation of sensitive residues (e.g., Trp, Met), which can be suppressed with scavengers. | Pyroglutamate formation from N-terminal glutamic acid can occur with both, particularly under basic or acidic conditions. |
Signaling Pathways and Experimental Workflows
Logical Relationship of Protecting Group Choice and Synthetic Strategy
Caption: Compatibility of Glu protecting groups with major peptide synthesis strategies.
Experimental Workflow for Deprotection
Caption: General workflows for the deprotection of methyl and benzyl esters.
Experimental Protocols
Protocol 1: Saponification of a Peptide-Bound Glutamic Acid Methyl Ester
Objective: To deprotect the γ-methyl ester of a glutamic acid residue in a peptide.
Materials:
-
Peptide containing a Glu(OMe) residue
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Reverse-phase HPLC system for monitoring and purification
Procedure:
-
Dissolve the peptide-Glu(OMe) in a minimal amount of methanol.
-
Add deionized water dropwise until the solution becomes slightly cloudy, then add a small amount of methanol to redissolve the peptide.
-
Cool the solution in an ice bath.
-
Add 1.5 to 2.0 equivalents of 1 M LiOH or NaOH solution dropwise while stirring.
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress by injecting aliquots into the HPLC system at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material is consumed.
-
Upon completion, carefully neutralize the reaction mixture to pH ~7 with 1 M HCl.
-
Lyophilize the crude product to remove the solvent.
-
Purify the deprotected peptide by preparative reverse-phase HPLC.
Caution: Saponification can be prone to side reactions, including racemization and hydrolysis of the peptide backbone, especially with prolonged reaction times or excess base. Careful monitoring is crucial.[4]
Protocol 2: Catalytic Hydrogenolysis of a Peptide-Bound Glutamic Acid Benzyl Ester
Objective: To deprotect the γ-benzyl ester of a glutamic acid residue in a peptide.
Materials:
-
Peptide containing a Glu(OBzl) residue
-
Methanol (MeOH) or other suitable solvent (e.g., DMF, acetic acid)
-
Palladium on carbon (10% w/w)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite for filtration
-
Reverse-phase HPLC system for monitoring and purification
Procedure:
-
Dissolve the peptide-Glu(OBzl) in methanol.
-
Carefully add 10% palladium on carbon catalyst to the solution (approximately 10-20% by weight of the peptide).
-
Secure a hydrogen-filled balloon to the reaction flask or place the flask on a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by HPLC or TLC until the starting material is no longer detectable.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the deprotected peptide by preparative reverse-phase HPLC.
Note: The efficiency of hydrogenolysis can be reduced if the peptide contains sulfur-containing amino acids like cysteine or methionine, which can poison the catalyst. In such cases, alternative deprotection methods like strong acid cleavage (e.g., with HF or TFMSA in the context of Boc-SPPS) may be necessary.
Conclusion
The choice between a methyl and a benzyl ester for the side-chain protection of glutamic acid is fundamentally tied to the overall peptide synthesis strategy. The benzyl ester is a robust and versatile protecting group, particularly well-suited for the Boc/Bzl strategy, and offers orthogonality in the Fmoc/tBu approach, allowing for the synthesis of protected peptide fragments.[3] Its stability and the mild, specific conditions for its removal by hydrogenolysis make it a preferred choice in many applications.
The methyl ester, on the other hand, presents significant challenges, primarily its lability to the basic conditions inherent in Fmoc-SPPS. While its removal via saponification is straightforward in principle, the risk of side reactions and the harsh conditions required make it a less favorable option for the synthesis of complex peptides where high purity and yield are paramount. Therefore, for most applications in modern peptide synthesis, the benzyl ester, or more commonly in Fmoc chemistry, the tert-butyl ester, are superior choices for the protection of the glutamic acid side chain.
References
Mass Spectrometry Fragmentation Patterns of Glutamic Acid Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of glutamic acid methyl ester and its common derivatives. Understanding these fragmentation pathways is crucial for the accurate identification and quantification of glutamic acid in complex biological matrices, a common requirement in metabolomics, clinical chemistry, and drug development. This document presents experimental data, detailed methodologies, and visual diagrams to elucidate the fragmentation behavior of these compounds.
Comparison of Fragmentation Patterns
The mass spectrometric fragmentation of glutamic acid is significantly influenced by the derivatization method used to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance ionization for liquid chromatography-mass spectrometry (LC-MS). Here, we compare the fragmentation of underivatized glutamic acid with its N-trifluoroacetyl (TFA) dimethyl ester derivative, a common choice for GC-MS analysis.
The N-TFA glutamic acid dimethyl ester provides a clear and reproducible fragmentation pattern, making it a reliable derivative for quantification. The table below summarizes the major fragments observed for both underivatized glutamic acid and its N-TFA dimethyl ester derivative.
| Compound | Ionization Method | Parent Ion (m/z) | Major Fragment Ions (m/z) | Putative Fragment Identity/Loss |
| L-Glutamic Acid | Electron Ionization (EI) | 147 | 129 | [M-H₂O]⁺ |
| 102 | [M-COOH]⁺ | |||
| 84 | [M-COOH-H₂O]⁺ or [Pyroglutamate-CO]⁺ | |||
| 56 | [C₃H₆N]⁺ | |||
| N-TFA-L-Glutamic Acid Dimethyl Ester | Electron Ionization (EI) | 271 | 240 | [M-OCH₃]⁺ |
| 212 | [M-COOCH₃]⁺ | |||
| 152 | [M-COOCH₃ - CF₂O]⁺ | |||
| 126 | [CF₃CONHCH₂]⁺ |
Experimental Protocols
Sample Preparation and Derivatization
A common method for the analysis of amino acids like glutamic acid by GC-MS involves a two-step derivatization process: esterification followed by acylation.
-
Esterification: To an aqueous solution of the sample containing glutamic acid, add a solution of 2 M HCl in methanol. The mixture is then heated at 80°C for 60 minutes to convert the carboxylic acid groups to their methyl esters. After the reaction, the solvent is evaporated under a stream of nitrogen.
-
Acylation: The dried residue from the esterification step is then treated with a mixture of ethyl acetate and trifluoroacetic anhydride (TFAA) (typically in a 1:4 v/v ratio). The reaction is carried out at 65°C for 30 minutes to acylate the amino group. The excess reagent and solvent are then evaporated. The resulting N-TFA-glutamic acid dimethyl ester is reconstituted in a suitable solvent for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Temperature Program: The oven temperature is initially held at 60°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Fragmentation Pathway Visualization
The fragmentation of glutamic acid and its esters in the mass spectrometer is a complex process that often involves the formation of a stable five-membered ring structure known as pyroglutamic acid. The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways.
Comparative Analysis of 1H and 13C NMR Chemical Shifts for Boc-Glu(OMe)-OMe and Alternative Protected Glutamic Acid Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of N-α-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe) in comparison to other commonly used protected glutamic acid derivatives. This guide provides tabulated experimental data, a detailed experimental protocol for NMR analysis, and a visual representation of the analytical workflow.
This report presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound, a key building block in peptide synthesis. For the purpose of objective comparison, spectral data for two alternative protected glutamic acid derivatives, N-α-Boc-L-glutamic acid γ-benzyl ester α-methyl ester (Boc-Glu(OBzl)-OMe) and N-α-Fmoc-L-glutamic acid dimethyl ester (Fmoc-Glu(OMe)-OMe), are also presented. The data is summarized in clear, structured tables to facilitate easy comparison of the influence of different protecting groups on the chemical environment of the glutamic acid backbone.
Data Presentation: Comparative NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and the selected alternative compounds. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton Assignment | This compound | Boc-Glu(OBzl)-OMe (DCHA Salt)[1] | Fmoc-Glu(OMe)-OMe |
| Boc/Fmoc Group | |||
| t-butyl (Boc) | ~1.43 (s, 9H) | 1.433 (s, 9H) | - |
| Fmoc Protons | - | - | ~7.2-7.8 (m) |
| Glutamic Acid Core | |||
| α-CH | ~4.3 (m, 1H) | 3.99 (m, 1H) | ~4.4 (m, 1H) |
| β-CH₂ | ~1.9-2.2 (m, 2H) | 2.02 (m, 1H), 2.237 (m, 1H) | ~2.0-2.3 (m, 2H) |
| γ-CH₂ | ~2.4 (t, 2H) | 2.367 (m, 1H), 2.525 (m, 1H) | ~2.5 (t, 2H) |
| NH | ~5.1 (d, 1H) | 5.51 (d, 1H) | ~5.8 (d, 1H) |
| Ester Groups | |||
| α-COOCH₃ | ~3.73 (s, 3H) | - | ~3.7 (s, 3H) |
| γ-COOCH₃ | ~3.67 (s, 3H) | - | ~3.6 (s, 3H) |
| Benzyl CH₂ (OBzl) | - | 5.09 (s, 2H) | - |
| Benzyl Ar-H (OBzl) | - | 7.33 (m, 5H) | - |
| DCHA Salt | |||
| DCHA Protons | - | 1.17-2.95 (m) | - |
Note: Data for this compound and Fmoc-Glu(OMe)-OMe is estimated based on typical values for similar structures and requires experimental verification for precise assignments. Data for Boc-Glu(OBzl)-OMe is for the dicyclohexylamine (DCHA) salt.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon Assignment | This compound | Boc-Glu(OBzl)-OMe | Fmoc-Glu(OMe)-OMe |
| Boc/Fmoc Group | |||
| t-butyl C (Boc) | ~80.0 | ~80.0 | - |
| t-butyl CH₃ (Boc) | ~28.3 | ~28.4 | - |
| Fmoc Carbons | - | - | ~47, ~67, ~120-144 |
| Glutamic Acid Core | |||
| α-C | ~53.0 | ~53.5 | ~53.0 |
| β-C | ~28.0 | ~28.5 | ~28.0 |
| γ-C | ~30.0 | ~30.5 | ~30.0 |
| Ester & Carbonyl | |||
| α-COOCH₃ | ~52.5 | - | ~52.5 |
| γ-COOCH₃ | ~51.8 | - | ~51.8 |
| α-C=O | ~173.0 | ~173.5 | ~173.0 |
| γ-C=O | ~174.0 | ~174.5 | ~174.0 |
| Boc/Fmoc C=O | ~155.5 | ~155.6 | ~156.0 |
| Benzyl CH₂ (OBzl) | - | ~66.5 | - |
| Benzyl Ar-C (OBzl) | - | ~128-136 | - |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data provided serves as a general guide for comparison.
Experimental Protocols
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for protected amino acid derivatives is provided below.
Sample Preparation:
-
Weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This can be done manually or using an automated shimming routine.
-
For ¹H NMR:
-
Acquire a standard single-pulse ¹H spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a 30-45° pulse width, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from similar compounds.
-
Mandatory Visualization
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for protected amino acid derivatives.
Caption: Experimental workflow for NMR analysis.
References
A Researcher's Guide to Coupling Reagents for the Synthesis of Boc-Glu(OMe)-OMe
For researchers, scientists, and drug development professionals, the efficient synthesis of protected amino acid derivatives is a critical step in peptide chemistry and drug discovery. The choice of coupling reagent for the formation of an amide bond, such as in the synthesis of N-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), directly influences reaction yield, purity, and cost-effectiveness. This guide provides a comparative analysis of various coupling reagents applicable to this synthesis, supported by general performance data and detailed experimental protocols.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, potential for side reactions (like racemization, though not a concern for the esterification with methanol), and cost. Below is a summary of commonly used coupling reagents and their expected performance in the synthesis of this compound.
| Coupling Reagent Class | Examples | Typical Yield | Key Advantages | Potential Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Good to High | Cost-effective, well-established methods.[1] | Formation of insoluble byproducts (DCU with DCC), potential for side reactions if not controlled.[2] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High to Very High | High reactivity, low racemization potential in peptide coupling, byproducts are generally soluble.[1][2][3] | Higher cost, BOP can produce a carcinogenic byproduct.[2][3] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Very high reactivity, fast reaction times, effective for hindered couplings.[2][4][5][6] | Higher cost, potential for side reactions if not used correctly.[2][7] |
| Other Reagents | T3P®, DEPBT | Good to High | T3P® is effective with low epimerization; DEPBT is useful for specific applications.[4][8] | May require specific reaction conditions. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of this compound using representative coupling reagents from different classes.
Protocol 1: Synthesis using a Carbodiimide Reagent (DIC/DMAP)
This protocol is a cost-effective method suitable for standard laboratory synthesis.
Materials:
-
Boc-Glu(OMe)-OH
-
Anhydrous Methanol (MeOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Glu(OMe)-OH (1 equivalent) in anhydrous DCM.
-
Add anhydrous methanol (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DMAP (0.1 equivalents) to the stirred solution.
-
Slowly add DIC (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using a Uronium Salt Reagent (HATU/DIPEA)
This protocol utilizes a highly efficient coupling reagent, often leading to higher yields and faster reaction times.
Materials:
-
Boc-Glu(OMe)-OH
-
Anhydrous Methanol (MeOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-Glu(OMe)-OH (1 equivalent) in anhydrous DMF.
-
Add anhydrous methanol (1.5 equivalents) to the solution.
-
Add HATU (1.1 equivalents) to the stirred solution at room temperature.
-
Add DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in the synthesis and workup of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Logical steps in the coupling reaction mechanism.
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. peptide.com [peptide.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. people.uniurb.it [people.uniurb.it]
- 8. benchchem.com [benchchem.com]
Orthogonality of Boc and OMe Protecting Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex molecules such as peptides and natural products, the strategic use of protecting groups is paramount. An ideal protecting group strategy hinges on the principle of orthogonality, wherein one protecting group can be selectively removed under a specific set of conditions without affecting other protecting groups present in the molecule. This guide provides a detailed comparison of the orthogonality between the tert-butyloxycarbonyl (Boc) group, a common amine protectant, and the methyl ether (OMe) group, frequently used for protecting hydroxyl and phenol functionalities.
Overview of Boc and OMe Protecting Groups
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.
The methyl ether (OMe) group is a robust protecting group for hydroxyl functions, particularly phenols. Its removal typically requires harsher conditions, often involving strong Lewis acids.
The orthogonality of these two groups is crucial when synthetic strategies require the selective deprotection of an amine in the presence of a protected hydroxyl group, or vice versa.
Chemical Stability and Deprotection Conditions
The core of their orthogonality lies in the distinct chemical conditions required for their cleavage.
Boc Group Deprotection (Acid-Labile)
The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism involves the protonation of the carbonyl oxygen, followed by the fragmentation of the carbamate to release the free amine, carbon dioxide, and the stable tert-butyl cation.
To prevent unwanted side reactions from the reactive tert-butyl cation, scavengers are often added to the reaction mixture. Anisole (methyl phenyl ether) is a commonly used scavenger, which highlights the stability of the OMe group under these acidic conditions.
OMe Group Deprotection (Lewis Acid-Labile)
The deprotection of aryl methyl ethers is a more demanding transformation, typically requiring strong Lewis acids like boron tribromide (BBr3). The mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
Quantitative Comparison of Orthogonality
The following table summarizes the stability of each protecting group under the deprotection conditions of the other, based on established chemical principles and literature data.
| Protecting Group | Deprotection Reagent (for the other group) | Stability | Typical Yield of Intact Group | Reference(s) |
| OMe (Anisole) | Trifluoroacetic Acid (TFA) (20-50% in DCM) | High | >99% (implied by its use as a scavenger) | |
| Boc | Boron Tribromide (BBr3) | Low | Generally cleaved |
Note: While anisole's use as a scavenger strongly implies its high stability during Boc deprotection, specific quantitative studies on the stability of various OMe-protected compounds under different TFA concentrations are not extensively documented in readily available literature. The stability of the Boc group under BBr3 treatment is generally low, as BBr3 is a strong Lewis acid that can readily cleave the carbamate.
Experimental Protocols
Protocol for Selective Deprotection of a Boc Group in the Presence of an OMe Group
This protocol outlines the removal of a Boc group using Trifluoroacetic Acid (TFA) in dichloromethane (DCM), a standard procedure where an OMe group is expected to be stable.
Materials:
-
Boc-protected substrate containing an OMe group
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole (as a scavenger, optional but recommended)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
If using a scavenger, add anisole (1-2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (typically 20-50% v/v). For complete and rapid deprotection, neat TFA can also be used.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA by rotary evaporation.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol for Selective Deprotection of an OMe Group in the Presence of a Boc Group
This protocol describes the cleavage of a methyl ether using Boron Tribromide (BBr3), under which a Boc group is generally not stable. This procedure is therefore more suitable for substrates where simultaneous deprotection is desired or where the Boc group is introduced after the OMe deprotection.
Materials:
-
OMe-protected substrate (potentially containing a Boc group)
-
Boron Tribromide (BBr3) (1M solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the OMe-protected substrate in anhydrous DCM (approx. 20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr3 in DCM (1.1-1.5 equivalents per OMe group) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.
-
Remove the solvent by rotary evaporation.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.
Visualizing Orthogonality and Workflows
The following diagrams illustrate the concept of orthogonality and the experimental workflows for the selective deprotection of Boc and OMe groups.
Caption: Orthogonality of Boc and OMe protecting groups.
Caption: Experimental workflows for deprotection.
Conclusion
The Boc and OMe protecting groups exhibit a high degree of orthogonality, making them a valuable pair in complex organic synthesis. The Boc group can be selectively and efficiently removed with acidic reagents like TFA, under which the OMe group remains stable. Conversely, the cleavage of the robust OMe group requires strong Lewis acids such as BBr3, conditions that will typically also cleave a Boc group. This differential lability allows for the strategic unmasking of functional groups, enabling the precise and controlled construction of elaborate molecular architectures. Researchers and drug development professionals can leverage this orthogonality to streamline synthetic routes and improve overall efficiency.
A Comparative Guide to the Synthesis of Boc-Glu(OMe)-OMe: Elucidation of Side Products by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for N-Boc-L-glutamic acid dimethyl ester (Boc-Glu(OMe)-OMe), a crucial building block in peptide synthesis and pharmaceutical development. We will delve into the potential side products associated with each method and offer a detailed Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for their identification and relative quantification. This objective comparison, supported by experimental data considerations, aims to assist researchers in selecting the optimal synthetic strategy to ensure the highest purity of the final product.
Introduction
The purity of protected amino acids is paramount in peptide synthesis to prevent the formation of deletion sequences and other impurities in the final peptide. This compound is synthesized to protect the α-amino group and both carboxylic acid functionalities of L-glutamic acid, allowing for its controlled incorporation into a peptide chain. The choice of synthetic route can significantly impact the impurity profile of the final product. This guide compares two prevalent methods:
-
Method A: The "One-Pot" Synthesis. This approach starts with L-glutamic acid, which undergoes esterification and Boc-protection in a sequential, often "one-pot," process.
-
Method B: The "Convergent" Synthesis. This route utilizes pre-synthesized L-glutamic acid dimethyl ester hydrochloride as the starting material, which is then subjected to Boc-protection.
This guide will explore the potential side products of each route and provide a robust LC-MS method to analyze the reaction mixture and final product, enabling an informed decision on the most suitable synthesis for specific research and development needs.
Comparison of Synthetic Routes and Potential Side Products
The two synthetic pathways, while yielding the same desired product, involve different reagents and reaction conditions that can lead to a distinct profile of side products.
| Feature | Method A: "One-Pot" Synthesis from L-Glutamic Acid | Method B: "Convergent" Synthesis from L-Glutamic acid dimethyl ester HCl |
| Starting Material | L-Glutamic Acid | L-Glutamic acid dimethyl ester hydrochloride |
| Key Steps | 1. Diesterification of both carboxylic acids. 2. N-Boc protection. | 1. N-Boc protection. |
| Reported Yield | 85-90%[1] | Generally lower overall yield from L-glutamic acid due to an additional isolation step for the intermediate.[1] |
| Reported Purity | >99.5%[1] | Can be lower due to impurities generated during the synthesis and decomposition of the hydrochloride intermediate.[1] |
| Potential Side Products | - Incomplete esterification: Boc-Glu(OH)-OMe, Boc-Glu(OMe)-OH. - Pyroglutamate formation: N-Boc-pyroglutamic acid dimethyl ester (from intramolecular cyclization). - Over-alkylation: Potential for methylation on the nitrogen under harsh conditions (minor). - Di-Boc protected glutamic acid diester: A potential, though less common, byproduct. | - Impurities from starting material: Any impurities present in the L-glutamic acid dimethyl ester hydrochloride will be carried over. - Pyroglutamate formation: N-Boc-pyroglutamic acid dimethyl ester (can also form from the starting material). - Unreacted starting material: Residual L-glutamic acid dimethyl ester hydrochloride. |
Diagram of Synthetic Pathways
Caption: Synthetic pathways for this compound.
Experimental Protocols
Synthesis of this compound (Method A - Representative Protocol)
-
Esterification: Suspend L-glutamic acid (1 eq.) in methanol. Cool the mixture to 0-5 °C. Slowly add thionyl chloride (2.2 eq.) while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain L-glutamic acid dimethyl ester hydrochloride as a crude oil.
-
Boc-Protection: Dissolve the crude L-glutamic acid dimethyl ester hydrochloride in a suitable solvent (e.g., dichloromethane). Cool to 0-5 °C and add a base (e.g., triethylamine, 2.5 eq.). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) and stir at room temperature for 12-16 hours.
-
Work-up and Purification: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
LC-MS Method for Side Product Analysis
This method is designed to separate and identify the target product, this compound, from its potential side products.
Instrumentation:
-
Liquid Chromatograph: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-500.
-
Data Acquisition: Full scan and targeted MS/MS for potential impurities.
A Note on Pyroglutamate Formation as an Analytical Artifact: It is crucial to recognize that the cyclization of glutamic acid derivatives to pyroglutamic acid can occur in the ion source of the mass spectrometer.[2][3][4] To distinguish between synthesis-derived pyroglutamate and in-source formation, analysis of the starting materials and standards under varying source conditions (e.g., fragmentor voltage) is recommended.[2][3]
Diagram of LC-MS Workflow
Caption: LC-MS analytical workflow.
Data Presentation and Comparison
The following table outlines the expected mass-to-charge ratios (m/z) for the target compound and potential side products in positive ion mode, which can be used for their identification in the LC-MS analysis.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Notes |
| This compound | C₁₂H₂₁NO₆ | 276.14 | 298.12 | Target Product |
| Boc-Glu(OH)-OMe | C₁₁H₁₉NO₆ | 262.12 | 284.10 | Incomplete esterification |
| Boc-Glu(OMe)-OH | C₁₁H₁₉NO₆ | 262.12 | 284.10 | Incomplete esterification |
| N-Boc-pyroglutamic acid dimethyl ester | C₁₂H₁₉NO₅ | 258.13 | 280.11 | Intramolecular cyclization |
| L-Glutamic acid dimethyl ester | C₇H₁₃NO₄ | 176.09 | 198.07 | Unreacted starting material (Method B) |
| Di-Boc-Glu(OMe)-OMe | C₁₇H₂₉NO₈ | 376.19 | 398.17 | Over-protection |
Conclusion
The choice between the "one-pot" and "convergent" synthesis of this compound depends on the specific requirements of the researcher. The "one-pot" method, as described in recent patents, appears to offer higher yields and purity, potentially due to the avoidance of isolating the intermediate hydrochloride salt which can be prone to degradation.[1] However, this method may have a higher risk of incomplete esterification. The "convergent" method may be simpler in its final step but is highly dependent on the purity of the commercially available L-glutamic acid dimethyl ester hydrochloride.
The provided LC-MS method offers a robust platform for the detailed analysis of the impurity profiles of both synthetic routes. By carefully identifying and quantifying potential side products, researchers can make an informed decision on the optimal synthetic strategy and purification process to obtain high-purity this compound for their downstream applications in peptide synthesis and drug discovery. It is imperative to also consider the potential for in-source artifact formation during LC-MS analysis to ensure accurate interpretation of the purity profile.
References
- 1. CN111807994A - L-glutamic acid derivative and synthesis method and application thereof - Google Patents [patents.google.com]
- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Glu(OMe)-OMe: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of N-tert-Butoxycarbonyl-L-glutamic acid α,γ-dimethyl ester (Boc-Glu(OMe)-OMe) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1][2][3] In the event of a spill, the material should be collected with appropriate tools and placed in a suitable, closed container for disposal.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound, as with other protected amino acids, should be treated as chemical waste.[5] Under no circumstances should this compound or its solutions be poured down the sink.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof chemical waste container. The container must be compatible with the solvents used.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and wipes, must be treated as chemical waste and collected in a designated, sealed bag or container.[5][6]
2. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7] Do not use abbreviations or chemical formulas.[7]
3. Storage of Chemical Waste:
-
Waste containers should be kept tightly closed except when adding waste.[7]
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2] Liquid waste containers should be stored in secondary containment to prevent spills.
4. Final Disposal:
-
The disposal of chemical waste must be handled by a licensed chemical waste disposal company or through your institution's Environmental Health & Safety (EH&S) office.[3][7] Follow your institution's specific procedures for arranging a chemical waste pickup.
-
The recommended disposal method is typically controlled incineration at a licensed facility.[3]
Quantitative Data Summary
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid this compound | Tightly sealed, chemically compatible container | "Hazardous Waste", "this compound", Quantity | Designated chemical waste storage area |
| Liquid Waste | Leak-proof, compatible solvent waste container | "Hazardous Waste", "this compound", Solvent(s), Quantity | Designated chemical waste storage area with secondary containment |
| Contaminated Materials | Sealed, robust plastic bag or container | "Hazardous Waste", "Contaminated with this compound" | Designated chemical waste storage area |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this waste. The disposal procedures outlined are based on standard laboratory safety and chemical waste management guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Glu(OMe)-OMe
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Boc-Glu(OMe)-OMe (N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester). Adherence to these procedures is critical for maintaining a safe research environment.
Quantitative Data Summary
While the Safety Data Sheet (SDS) for this compound indicates it is not classified as hazardous, adherence to standard laboratory safety protocols is essential.[1] Key physical and chemical properties are summarized below for quick reference.
| Property | Value |
| Chemical Name | N-Boc-L-glutamic acid 1,5-dimethyl ester |
| CAS Number | 59279-60-6 |
| Appearance | Solid |
| Hazards | Not classified as hazardous |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] | Protects against accidental splashes or dust particles entering the eyes. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | No protective equipment is needed under normal use conditions with adequate ventilation. A particle filter respirator is recommended if dust is generated.[1] | Prevents inhalation of dust particles. |
Experimental Protocol: Safe Handling of this compound
Proper handling techniques are critical to minimize exposure and maintain the integrity of the compound.
1. Pre-Operational Checks:
-
Ventilation: Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is operational.
-
Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible.
-
PPE: Don all required personal protective equipment as outlined in the table above.
2. Weighing and Aliquoting:
-
Perform all weighing and handling of the solid compound in a chemical fume hood or a designated area with local exhaust ventilation to minimize dust inhalation.
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
Close the container tightly after use to prevent contamination and exposure.[1]
3. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure this is done within a fume hood.
-
Cap the solution container securely.
4. Post-Handling Procedures:
-
Clean the work area thoroughly after handling is complete.
-
Remove and dispose of gloves and any contaminated disposable PPE in the appropriate waste stream.
-
Wash hands thoroughly with soap and water.
Operational and Disposal Plan
A systematic approach to storage and disposal is crucial for minimizing risks.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Spill Management:
-
Minor Spills: For small spills of the solid, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE during cleanup.
Waste Disposal:
-
Waste Segregation: Collect waste material in a designated, labeled container for non-hazardous chemical waste.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name: "N-Boc-L-glutamic acid 1,5-dimethyl ester" or "this compound".
-
Disposal: Dispose of chemical waste in accordance with federal, state, and local environmental control regulations.[2] Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company for final disposal.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
